molecular formula C7H6N2O B194819 2-Hydroxybenzimidazole CAS No. 615-16-7

2-Hydroxybenzimidazole

Cat. No.: B194819
CAS No.: 615-16-7
M. Wt: 134.14 g/mol
InChI Key: SILNNFMWIMZVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybenzimidazole (CAS Number: 615-16-7) is a benzimidazole derivative of significant importance in scientific research and industrial applications. It serves as a versatile biochemical reagent for life science studies and is a critical intermediate in organic and pharmaceutical synthesis . Its primary research value lies in its role as a key building block for the development of pharmaceutical compounds, including its link to Acotiamide Hydrochloride, a treatment for functional dyspepsia . Furthermore, it finds application as an intermediate in the synthesis of dyes and pigments . This compound appears as a brown or white crystalline powder and is characterized by a high melting point exceeding 300 °C . It has a molecular formula of C 7 H 6 N 2 O and a molecular weight of 134.14 g/mol . The compound is insoluble in water . Researchers should note that it requires storage in a cool, dry, and well-ventilated environment in a tightly sealed container to maintain stability . Please be advised: This product is intended for research and analytical applications only . It is strictly for laboratory use and is not meant for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060642
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-16-7
Record name 2-Benzimidazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxybenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZIMIDAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzimidazole (B11371), also known as 1,3-dihydro-2H-benzimidazol-2-one, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its unique structural features, including the presence of both keto and enol tautomeric forms, and its ability to participate in various chemical reactions make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, detailed synthesis and purification protocols, and extensive spectroscopic data. Furthermore, this guide explores the potential biological activities and associated signaling pathways of benzimidazole (B57391) derivatives, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, off-white to pale brown crystalline powder.[1] It exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and DMSO.[2]

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O[3]
Molecular Weight 134.14 g/mol [3]
Melting Point >300 °C[1]
pKa 11.95 ± 0.10 (Predicted)[1]
Appearance Off-white to pale brown crystalline powder[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in DMSO and slightly soluble in heated methanol[4]
CAS Number 615-16-7[3]

Tautomerism

This compound exists in a tautomeric equilibrium between its keto (benzimidazolone) and enol (hydroxybenzimidazole) forms. Theoretical studies suggest that the keto tautomer is the more stable and predominant form in both the gas phase and in solution.[5] This equilibrium is a critical aspect of its reactivity and biological activity.

tautomerism Keto Keto Form (Benzimidazolone) Enol Enol Form (this compound) Keto->Enol Proton Transfer Enol->Keto Proton Transfer

Caption: Keto-enol tautomerism of this compound.

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with urea (B33335) in the presence of an acid catalyst.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and urea (1.1 equivalents).

  • Acid Catalyst: Add a catalytic amount of hydrochloric acid.

  • Solvent: While some procedures are solvent-free, xylene can be used as a solvent to aid in the removal of water via a Dean-Stark apparatus.

  • Heating: Heat the reaction mixture to 140-150 °C for 4-5 hours. During this time, ammonia (B1221849) and water will be evolved.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the solidified reaction mixture is treated with a 10% sodium hydroxide (B78521) solution to neutralize the acid and precipitate the product.

  • Isolation: The crude product is collected by vacuum filtration and washed with cold water.

Detailed Experimental Protocol: Purification
  • Recrystallization: The crude this compound is dissolved in a minimal amount of boiling ethanol.

  • Decolorization: Activated charcoal can be added to the hot solution to remove colored impurities. The solution is then hot-filtered to remove the charcoal.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is typically recorded in DMSO-d₆.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
~10.65singlet2HN-H protons[3]
~6.94-6.98multiplet4HAromatic C-H protons[3]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)AssignmentReference(s)
~155C=O (keto form)[6]
~130Aromatic C (quaternary)[6]
~121Aromatic C-H[7]
~109Aromatic C-H[7]
FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupReference(s)
3400-3200 (broad)N-H stretchAmide[8]
~3050C-H stretchAromatic[8]
~1700C=O stretchAmide (keto form)[9]
1620-1450C=C stretchAromatic ring[9]
~1300C-N stretchAmine[9]
UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in ethanol, shows absorption bands characteristic of the benzimidazole chromophore. The λmax is influenced by the electronic transitions within the conjugated system.[10][11]

Solventλmax (nm)
Ethanol~280, ~245

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of benzimidazole derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory and antifungal effects.[2][12] These activities suggest potential interactions with various biological targets and signaling pathways.

Potential Anti-Inflammatory Signaling Pathways

Benzimidazole derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[2][13] This can involve the inhibition of pro-inflammatory enzymes and cytokines.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_outcome Inflammatory Mediators Stimulus e.g., Pathogen, Injury NFkB_Pathway NF-κB Signaling Stimulus->NFkB_Pathway MAPK_Pathway MAPK Signaling Stimulus->MAPK_Pathway Cytokines TNF-α, IL-6 NFkB_Pathway->Cytokines COX_Enzymes COX-1 / COX-2 MAPK_Pathway->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Benzimidazole_Derivatives Benzimidazole Derivatives (e.g., this compound) Benzimidazole_Derivatives->NFkB_Pathway Inhibition Benzimidazole_Derivatives->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by benzimidazole derivatives.

Potential Antifungal Mechanism of Action

The antifungal activity of many azole compounds, including benzimidazole derivatives, often involves the disruption of fungal cell membrane synthesis.[12] A key target is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis.[14]

antifungal_mechanism Benzimidazole_Derivatives Benzimidazole Derivatives (e.g., this compound) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Benzimidazole_Derivatives->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential component

Caption: Potential antifungal mechanism of action for benzimidazole derivatives.

Experimental Workflow for Biological Screening

A generalized workflow for the in vitro screening of benzimidazole derivatives for potential biological activity is outlined below.

experimental_workflow Start Synthesized This compound Derivative Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Dose_Response Dose-Response Studies (Determine IC₅₀/EC₅₀) Primary_Screening->Dose_Response Target_Based_Assay Target-Based Assays (e.g., Enzyme Inhibition) Dose_Response->Target_Based_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytokine Production) Dose_Response->Cell_Based_Assay Data_Analysis Data Analysis and Lead Identification Target_Based_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: Generalized experimental workflow for in vitro biological screening.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in drug discovery. Its straightforward synthesis, well-characterized spectroscopic properties, and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers, providing essential data and protocols to facilitate further investigation into the promising applications of this compound and its analogues.

References

An In-depth Technical Guide to 2-Hydroxybenzimidazole: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzimidazole (B11371), formally known by its IUPAC name 1,3-dihydro-2H-benzimidazol-2-one , is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a fused benzene (B151609) and imidazole (B134444) ring system, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, established experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

The structure of this compound consists of a benzene ring fused to an imidazole ring. It exists in tautomeric equilibrium with its keto form, 1,3-dihydro-2H-benzimidazol-2-one, with the keto form being predominant. This structural feature is crucial for its chemical reactivity and biological interactions. The molecule has the chemical formula C₇H₆N₂O.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,3-dihydro-2H-benzimidazol-2-one, providing essential data for researchers and chemists working with this compound.

PropertyValueSource
IUPAC Name 1,3-dihydro-2H-benzimidazol-2-one
Synonyms This compound, 2-Benzimidazolinone
CAS Number 615-16-7
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C
Solubility Sparingly soluble in water. Soluble in polar organic solvents.[1]
pKa 11.95 ± 0.10 (Predicted)
LogP 1.1
Standard solid enthalpy of combustion (ΔcH°solid) -3527.50 ± 3.20 kJ/mol[2]
Solid phase enthalpy of formation at standard conditions (ΔfH°solid) -85.10 ± 3.20 kJ/mol[2]
Enthalpy of sublimation at standard conditions (ΔsubH°) 126.40 ± 2.40 kJ/mol[2]

Experimental Protocols

Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea

This protocol describes a common and efficient method for the synthesis of 1,3-dihydro-2H-benzimidazol-2-one.

Materials:

  • o-Phenylenediamine

  • Urea

  • Water

  • Chelating agent (e.g., sodium salt of ethylenediaminetetraacetic acid)

  • Sodium dithionite

  • Nitrogen gas

  • Autoclave or pressure vessel

Procedure: [3]

  • Prepare an aqueous solution of o-phenylenediamine.

  • To this solution, add urea, a chelating agent, and sodium dithionite.

  • Flush a pressure vessel with nitrogen gas and transfer the reaction mixture into it.

  • Heat the sealed vessel to 150 °C with stirring and maintain this temperature for 3 hours.

  • After the reaction period, cool the vessel to room temperature and carefully release the ammonia (B1221849) pressure.

  • The product will precipitate as a crystalline solid. Collect the solid by filtration.

  • Wash the collected crystals with water until the pH of the washings is approximately 6.5.

  • Dry the purified product. This method typically yields a high-purity product with a melting point of around 309 °C.[3]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a representative HPLC method that can be adapted for the quantification of benzimidazolone derivatives.

Instrumentation and Conditions: [4][5]

  • HPLC System: A standard liquid chromatograph equipped with a UV detector.

  • Column: Nucleosil C8 (5 µm, 250 x 4.6 mm) or a similar C8 column.[4]

  • Mobile Phase: A gradient system is often employed for complex samples.

    • Mobile Phase A: A mixture of 85% orthophosphoric acid, water, and acetonitrile (B52724) (e.g., in a 0.05:75:25 v/v/v ratio), with the pH adjusted to 4.5 using a 15% sodium hydroxide (B78521) solution.[4]

    • Mobile Phase B: A mixture of 85% orthophosphoric acid, water, and acetonitrile (e.g., in a 0.05:50:50 v/v/v ratio), with the pH also adjusted to 4.5.[4]

  • Detection: UV detection at a wavelength of 254 nm is suitable for the benzimidazole (B57391) core.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Sample Preparation: [5]

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent, such as a 0.25% hydrochloric acid solution in methanol.

  • If necessary, sonicate and dilute the solution to an appropriate concentration with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Quantification: The concentration of the benzimidazolone derivative in the sample is determined by comparing its peak area to a calibration curve constructed from the analysis of standard solutions of known concentrations.

Mandatory Visualization: Signaling Pathway

Derivatives of this compound have been identified as modulators of ion channels, with implications for therapeutic development. One such derivative, 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), is a known activator of the intermediate-conductance Ca²⁺-activated K⁺ (IK) channel. The following diagram illustrates the proposed signaling pathway initiated by DCEBIO in skeletal muscle cells.

DCEBIO_Signaling_Pathway DCEBIO DCEBIO IK_channel IKCa Channel (Intermediate Conductance Ca²⁺-activated K⁺ Channel) DCEBIO->IK_channel Activates Hyperpolarization Membrane Hyperpolarization IK_channel->Hyperpolarization K⁺ efflux mitoROS Mitochondrial ROS Production IK_channel->mitoROS Induces Myogenic_Differentiation Myogenic Differentiation Hyperpolarization->Myogenic_Differentiation Promotes Akt Akt (Protein Kinase B) mitoROS->Akt Activates mTOR mTOR (mammalian Target of Rapamycin) Akt->mTOR Activates Myotube_Hypertrophy Myotube Hypertrophy mTOR->Myotube_Hypertrophy Leads to

Caption: Signaling pathway of DCEBIO-mediated myotube hypertrophy.

This pathway highlights how DCEBIO, by activating IKca channels, can influence key cellular processes in muscle cells.[3][6] The activation of these channels leads to membrane hyperpolarization, a trigger for myogenic differentiation.[6] Furthermore, DCEBIO-induced activation of mitochondrial IKca channels stimulates the production of reactive oxygen species (ROS), which in turn activates the Akt/mTOR signaling cascade, a critical pathway for muscle growth and hypertrophy.[3] This dual effect on differentiation and hypertrophy makes benzimidazolone derivatives like DCEBIO interesting candidates for further investigation in the context of muscle wasting diseases.[3]

References

An In-depth Technical Guide to 2-Hydroxybenzimidazole: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of 2-Hydroxybenzimidazole (B11371). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparison.

Discovery and Historical Milestones

The synthesis of this compound (also known as 2-benzimidazolinone) was first reported in the early 20th century during broader investigations into benzimidazole (B57391) derivatives.[1] This heterocyclic organic compound quickly gained significance as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its core structure, a fusion of a benzene (B151609) and an imidazole (B134444) ring, has made it a valuable scaffold in medicinal chemistry.

Historically, the most common and enduring method for its synthesis involves the condensation reaction of o-phenylenediamine (B120857) with urea (B33335) or formic acid derivatives under acidic conditions.[1] Over the years, various modifications to this fundamental synthesis have been developed to improve yield and purity.[3][4][5]

Beyond its role as a synthetic intermediate, this compound and its derivatives have been explored for a range of biological activities, including potential applications as antifungal, anti-inflammatory, and antihypertensive agents.[1][6][7][8][9][10][11] It also finds use in industrial applications such as the production of fluorescent dyes and as a corrosion inhibitor.[1][2]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[12]
Molecular Weight 134.14 g/mol [12][13]
CAS Number 615-16-7[12]
Appearance Off-white to tan/pale brown crystalline powder[1][14]
Melting Point >300 °C[14]
Solubility in Water 0.543 g/L (insoluble/sparingly soluble)[1]
pKa (Predicted) 11.95 ± 0.10[1]
IUPAC Name 1,3-dihydrobenzimidazol-2-one[13]

Table 2: Spectral Data for this compound

Spectral Data TypeKey Features/NotesSource(s)
¹H NMR Spectra available from various sources.[15][16]
¹³C NMR Spectra available from various sources.[17]
FT-IR Spectra available, typically showing characteristic N-H and C=O stretching frequencies.[13][18][19]
Mass Spectrometry (EI) m/z Top Peak: 134, m/z 2nd Highest: 106.[13][20]
MS-MS ([M+H]⁺) Precursor m/z: 135.0553.[13]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two cited experimental protocols.

Synthesis from o-Phenylenediamine and Urea with Xylene

This protocol describes a method using xylene as a solvent.

Procedure:

  • Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[21]

  • Heat the mixture at 140°-150° C for 5 hours, distilling out approximately 20 ml of water during the reaction.[21]

  • In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide (B78521) in 600 ml of water.[21]

  • Transfer the reaction product to the sodium hydroxide solution and stir the resulting mixture at 80° C for 15 hours.[21]

  • Filter the mixture while hot.[21]

  • Cool the filtrate to induce precipitation.[21]

  • Filter the precipitate and wash the filter cake with water.[21]

  • The final product is this compound with a reported melting point of 316°-317° C and a yield of 53.6 g (66.6%).[21]

Synthesis from o-Phenylenediamine and Urea with Acid-Protected Condensation

This protocol presents a method that avoids the use of toxic solvents like xylene.

Procedure:

  • Add 54g of o-Phenylenediamine and 50.7g of 36-38% hydrochloric acid to a reaction kettle and mix.[3]

  • After stirring, remove water under reduced pressure.[3]

  • Add 33g of urea to the mixture.[3]

  • Heat the reaction mixture to 140-150 °C and maintain for 4 hours.[3]

  • After the reaction is complete, add 100g of water to the reaction solution.[3]

  • Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.[3]

  • Filter the precipitate and wash with water.[3]

  • Dry the solid under reduced pressure to obtain white solid this compound.[3]

  • This method reports a yield of 85% and an HPLC purity of 99.10%.[3]

Visualized Experimental Workflow

As no specific signaling pathways for this compound have been definitively elucidated, the following diagram illustrates the general experimental workflow for its synthesis.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product o_phenylenediamine o-Phenylenediamine mixing Mixing and Heating (120-180 °C, 2-8 h) o_phenylenediamine->mixing urea Urea urea->mixing acid Acid (e.g., HCl) acid->mixing precipitation Precipitation (add water, adjust pH to 7-8) mixing->precipitation Reaction Completion filtration Filtration and Washing precipitation->filtration drying Drying under reduced pressure filtration->drying product This compound drying->product

General workflow for the synthesis of this compound.

References

Synthesis of 2-Hydroxybenzimidazole from o-Phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-hydroxybenzimidazole (B11371), a crucial intermediate in the pharmaceutical industry, from o-phenylenediamine (B120857). This document provides a comprehensive overview of various synthetic methods, detailed experimental protocols, and critical safety information. All quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

This compound, also known as benzimidazolone, is a heterocyclic organic compound with a molecular formula of C₇H₆N₂O. It appears as a white to off-white crystalline solid and is sparingly soluble in water but more soluble in polar organic solvents.[1] Its structural motif is a key component in a variety of pharmacologically active molecules, including antihistamines like emedastine (B1214569) and mizolastine. This guide focuses on the prevalent synthetic routes starting from o-phenylenediamine, providing detailed methodologies for laboratory-scale preparation.

Synthetic Methodologies

The most common and economically viable method for the synthesis of this compound is the reaction of o-phenylenediamine with urea (B33335). Alternative methods utilizing carbon dioxide or potassium ethyl xanthate have also been reported.

Reaction of o-Phenylenediamine with Urea

This is the most widely employed method for the synthesis of this compound. The reaction involves the condensation of o-phenylenediamine with urea, typically at elevated temperatures. The reaction can be carried out with or without a solvent and may be facilitated by the presence of an acid.

A proposed reaction mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, leading to the formation of an intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final product, this compound. The use of an acid, such as hydrochloric acid, can protonate the carbonyl group of urea, making it more electrophilic and thus facilitating the initial nucleophilic attack.

Reaction Pathway: o-Phenylenediamine with Urea

reaction_pathway cluster_reactants Reactants cluster_product Product o-Phenylenediamine o-Phenylenediamine Intermediate N-(2-aminophenyl)urea (Intermediate) o-Phenylenediamine->Intermediate + Urea - NH3 Urea Urea This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound from o-phenylenediamine and urea.

Reaction with Carbon Dioxide

The carbonylation of o-phenylenediamine with carbon dioxide presents a greener alternative for the synthesis of this compound. This reaction is typically carried out under pressure and at elevated temperatures, often in the presence of a catalyst.

Reaction with Potassium Ethyl Xanthate

Another reported method involves the reaction of o-phenylenediamine with potassium ethyl xanthate. This reaction proceeds via an intermediate which then cyclizes to form a derivative that can be converted to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound from o-phenylenediamine and urea.

Table 1: Molar Ratios and Reaction Conditions

Method Referenceo-Phenylenediamine (moles)Urea (moles)Acid (moles)SolventTemperature (°C)Time (h)
Method 10.60.60.5 (HCl)Xylene140-1505
Method 211.10.9 (HCl)None140-1504
Method 322.4None (Sulfated Polyborate catalyst)None120Not specified

Table 2: Product Yield and Purity

Method ReferenceYield (%)Purity (%)
Method 166.6Not specified
Method 285-86.599.10-99.25 (HPLC)
Method 3Not specifiedNot specified

Experimental Protocols

Method 1: Synthesis in Xylene with Hydrochloric Acid

Materials:

  • o-Phenylenediamine (64.8 g, 0.6 mol)

  • Hydrochloric acid (31.3 g, 0.5 mol)

  • Urea (36.0 g, 0.6 mol)

  • Xylene (50 ml)

  • Sodium hydroxide (B78521) (30 g, 0.75 mol)

  • Water

Procedure:

  • In a 1 L four-necked flask, charge o-phenylenediamine, hydrochloric acid, urea, and xylene.

  • Heat the mixture to 140-150 °C for 5 hours, distilling out approximately 20 ml of water.

  • In a separate 1 L four-necked flask, prepare a solution of sodium hydroxide in 600 ml of water.

  • Transfer the reaction product from the first flask to the sodium hydroxide solution.

  • Stir the resulting mixture at 80 °C for 15 hours.

  • Filter the hot mixture and cool the filtrate to induce precipitation.

  • Collect the precipitate by filtration and wash the filter cake with water.

  • The resulting product is this compound with a melting point of 316-317 °C and a yield of 53.6 g (66.6%).[2]

Method 2: Solvent-Free Synthesis with Hydrochloric Acid

Materials:

  • o-Phenylenediamine (54 g)

  • 36-38% Hydrochloric acid (50.7 g)

  • Urea (33 g)

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • In a reaction kettle, mix o-phenylenediamine and hydrochloric acid.

  • Stir the mixture and remove water under reduced pressure.

  • Add urea to the reaction kettle and heat to 140-150 °C for 4 hours.

  • After the reaction is complete, add 100 g of water to the reaction liquid.

  • Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.

  • Filter the solid and wash it.

  • Dry the solid under reduced pressure to obtain white solid this compound (56.9 g, 85% yield, 99.10% purity by HPLC).[3][4]

Experimental Workflow: General Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Mixing Mix o-phenylenediamine, urea, and acid/catalyst Heating Heat reaction mixture (120-180°C, 2-8h) Mixing->Heating Quenching Add water to reaction mixture Heating->Quenching Neutralization Adjust pH to 7-8 with NaOH solution Quenching->Neutralization Precipitation Cool to allow precipitation Neutralization->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash with water Filtration->Washing Drying Dry under reduced pressure Washing->Drying Final Product Final Product Drying->Final Product

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.49 (s, 2H), 6.81 (s, 4H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 155.7 (C=O), 130.1 (C), 120.8 (CH), 108.9 (CH).[1]

Infrared (IR) Spectroscopy:

  • The IR spectrum (KBr disc) shows characteristic peaks for N-H stretching and C=O stretching, confirming the structure of this compound.[1][5]

Mass Spectrometry (MS):

  • The mass spectrum (electron ionization) shows a molecular ion peak corresponding to the molecular weight of this compound (134.14 g/mol ).[1][6][7]

Safety Information

Table 3: Safety Data for Key Reagents

CompoundHazardsFirst Aid Measures
o-Phenylenediamine Toxic if swallowed, in contact with skin, or if inhaled.[8] Suspected of causing genetic defects and cancer.[8] Causes serious eye irritation and may cause an allergic skin reaction.[8]Eyes: Rinse cautiously with water for several minutes.[9] Skin: Wash with plenty of soap and water.[9] Inhalation: Move to fresh air.[9] Ingestion: Immediately call a poison center or doctor.[9]
Urea Low toxicity. May cause irritation to the eyes, skin, and respiratory tract upon prolonged contact.[10] Ingestion of large amounts can lead to gastrointestinal irritation.[10]Eyes: Flush with fresh water for at least 15 minutes.[10] Skin: Wash with soap and water.[10] Inhalation: Move to fresh air.[10] Ingestion: Give 2-4 cups of water if conscious.[10]
This compound Harmful if swallowed, in contact with skin, and if inhaled.[11][12] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]Eyes: Rinse immediately with plenty of water.[12] Skin: Wash off with soap and plenty of water.[13] Inhalation: Move person into fresh air.[13] Ingestion: Rinse mouth with water and consult a physician.[13]

Handling Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow the first aid measures outlined above and seek medical attention if necessary.

References

2-Hydroxybenzimidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybenzimidazole (B11371), a pivotal heterocyclic compound in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a building block in the development of various therapeutic agents.

Core Data Summary

The fundamental properties of this compound are summarized below for quick reference.

IdentifierValueReference
CAS Number 615-16-7[1][2][3][4][5][6]
Molecular Formula C₇H₆N₂O[1][2][3][7]
Molecular Weight 134.14 g/mol [2][3][6][7]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Appearance Off-white to pale brown crystalline powder[1][5]
Melting Point >300 °C[3][5][6]
Solubility Limited solubility in water; soluble in polar organic solvents like ethanol (B145695), DMSO, and acetone.[1]
pKa 11.95 ± 0.10 (Predicted)[1][5]
LogP 1.45[3]
Boiling Point 397.4 ± 25.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]

Synthesis of this compound

This compound is primarily synthesized through the condensation of o-phenylenediamine (B120857) with a carbonyl source, most commonly urea (B33335). Several protocols have been reported, with variations in catalysts, solvents, and reaction conditions.

Experimental Protocol 1: Synthesis via o-Phenylenediamine and Urea with Hydrochloric Acid

This method involves the reaction of o-phenylenediamine and urea in the presence of hydrochloric acid and xylene.

Methodology:

  • Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[2]

  • Heat the mixture to 140-150°C for 5 hours, during which approximately 20 ml of water is distilled out.[2]

  • In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide (B78521) in 600 ml of water.[2]

  • Transfer the reaction product from the first flask to the sodium hydroxide solution and stir the resulting mixture at 80°C for 15 hours.[2]

  • Filter the hot mixture and allow the filtrate to cool, leading to the precipitation of the product.[2]

  • Collect the precipitate by filtration and wash the filter cake with water to obtain this compound.[2]

  • The reported yield is 53.6 g (66.6%) with a melting point of 316-317°C.[2]

Experimental Protocol 2: Synthesis using a Sulfated Polyborate Catalyst

This procedure outlines a more general approach using a sulfated polyborate catalyst.

Methodology:

  • Combine the amine (o-phenylenediamine, 2 mmol), urea (2.4 mmol), and sulfated polyborate (10 wt%) in a reaction vessel.[8]

  • Heat the mixture in an oil bath at 120°C.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Quench the reaction by adding 5 mL of water, which will cause the product to precipitate.[8]

  • Filter the solid product under vacuum and wash it with water (3 x 5 mL).[8]

  • Dry the product under vacuum and recrystallize from ethanol to afford the pure this compound.[8]

Experimental Protocol 3: Acid-Protected Condensation without Xylene

This method avoids the use of the toxic solvent xylene.

Methodology:

  • Add o-phenylenediamine and an acid (e.g., 36-38% hydrochloric acid) to a reaction kettle and mix.[9]

  • After stirring, remove water under reduced pressure.[9]

  • Add urea and heat the mixture to 120-180°C for 2-8 hours.[9]

  • After the reaction, add water to the reaction liquid and adjust the pH to 7-8 using a 30% sodium hydroxide solution.[9]

  • Allow the solid to precipitate, then collect it by filtration and wash with water.[9]

  • Dry the product under reduced pressure to obtain white solid this compound with a reported yield of over 85%.[9]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the common experimental protocols.

G General Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product o_phenylenediamine o-Phenylenediamine mixing Mixing with Acid/Catalyst and Solvent (optional) o_phenylenediamine->mixing urea Urea urea->mixing heating Heating (120-180°C) mixing->heating Reaction initiation neutralization Neutralization (pH 7-8) heating->neutralization Reaction completion precipitation Precipitation in Water neutralization->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization (Ethanol) drying->recrystallization product Pure this compound recrystallization->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][4] Its fused heterocyclic structure serves as a versatile scaffold for developing drugs with diverse biological activities.

  • Antihistamines: It is a key intermediate in the synthesis of antihistaminic drugs such as emedastine (B1214569) and mizolastine.[9]

  • Anti-inflammatory and Anti-cancer Agents: The benzimidazole (B57391) core is a privileged structure in medicinal chemistry, and derivatives of this compound are explored for their potential as anti-inflammatory and anti-cancer agents.[4]

  • Neuroleptics: It is a known metabolite of the neuroleptic drug Droperidol.[5]

  • Proton Pump Inhibitors: It is listed as an impurity (Impurity D) of Lansoprazole and an impurity (Impurity K) of Rabeprazole, indicating its structural relationship to this class of drugs.[5]

  • Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions.[4]

  • Corrosion Inhibition: This compound is also utilized in industrial applications as a corrosion inhibitor for metals.[1][4]

Biological Activity of Benzimidazole Derivatives

The benzimidazole scaffold, of which this compound is a fundamental example, is present in a multitude of biologically active molecules. The diverse activities are attributed to the ability of the benzimidazole nucleus to engage in hydrogen bonding, π-stacking, and coordination with metal ions, allowing for interactions with various biological targets like enzymes and nucleic acids.[10] Benzimidazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including:

  • Anticancer

  • Antimicrobial

  • Antiviral

  • Anti-inflammatory

  • Anthelmintic

While specific signaling pathways directly modulated by this compound are not extensively detailed in the reviewed literature, its role as a precursor to numerous active pharmaceutical ingredients underscores its importance in targeting a wide range of biological processes. The development of novel therapeutics often involves the modification of the benzimidazole core to optimize activity against specific targets within these pathways.

References

An In-depth Technical Guide to the Tautomerism of 2-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzimidazole (B11371), a heterocyclic compound of significant interest in medicinal chemistry and materials science, exists in a dynamic equilibrium between its enol (this compound) and keto (benzimidazolin-2-one) tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the relative stability of its tautomers, experimental protocols for their characterization, and quantitative data from both theoretical and experimental studies. The predominance of the keto tautomer is consistently observed, a factor with profound implications for its chemical reactivity, biological activity, and application in drug development.

Introduction

Tautomerism, the phenomenon of interconversion between structural isomers, plays a crucial role in the chemical and biological properties of many heterocyclic compounds. In the case of this compound, the equilibrium between the aromatic enol form and the non-aromatic keto form is a subject of considerable scientific inquiry. Understanding the factors that govern this equilibrium, such as solvent polarity and substitution patterns, is paramount for predicting the molecule's behavior in different environments and for designing novel derivatives with desired therapeutic or material properties.

The two primary tautomeric forms of this compound are:

  • Enol form (this compound): Characterized by a hydroxyl group attached to the C2 carbon of the benzimidazole (B57391) ring.

  • Keto form (1,3-dihydro-2H-benzimidazol-2-one or benzimidazolinone): Characterized by a carbonyl group at the C2 position and two N-H bonds within the five-membered ring.

Theoretical calculations and experimental evidence consistently indicate that the keto form is the more stable and, therefore, the predominant tautomer in most conditions.

Tautomeric Equilibrium

The tautomeric equilibrium between the enol and keto forms of this compound is a dynamic process involving the migration of a proton.

Figure 1: Tautomeric equilibrium of this compound.
Relative Stability of Tautomers

Theoretical studies employing various computational methods have been conducted to determine the relative stabilities of the this compound tautomers. These studies consistently show that the keto form is significantly more stable than the enol form.

Table 1: Calculated Relative Stabilities of this compound Tautomers

Computational MethodTautomerRelative Energy (kcal/mol)Reference
AM1 (aqueous phase)1H-Keto-14.79[1]
PM3 (aqueous phase)1H-Keto-11.94[1]

Note: Negative values indicate greater stability relative to the enol form.

Experimental Protocols

The study of tautomerism in this compound relies on a combination of synthesis and spectroscopic characterization techniques.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with urea (B33335).

synthesis_workflow reagents o-phenylenediamine + Urea reaction Heating in the presence of an acid catalyst (e.g., HCl) reagents->reaction cyclization Intramolecular Cyclization reaction->cyclization product This compound (Benzimidazolin-2-one) cyclization->product purification Purification by recrystallization product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: A mixture of o-phenylenediamine and urea is heated in a suitable solvent, often in the presence of an acid catalyst such as hydrochloric acid.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 130-150 °C) for several hours to ensure complete conversion.

  • Workup: After cooling, the reaction mixture is neutralized, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or water, to yield pure this compound (in its keto form).

Spectroscopic Characterization

Spectroscopic methods are indispensable for identifying and quantifying the tautomeric forms of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the predominant tautomer. In the keto form (benzimidazolin-2-one), the symmetry of the molecule results in a simplified spectrum compared to what would be expected for the less symmetric enol form.

Table 2: Representative NMR Spectral Data for Benzimidazolin-2-one

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~10.8br sN-H
¹H~7.1mAromatic C-H
¹³C~155sC=O
¹³C~130sAromatic C (quaternary)
¹³C~121sAromatic C-H
¹³C~109sAromatic C-H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the predominant tautomer. The presence of a single set of signals for the benzimidazole core is indicative of the symmetric keto form.

nmr_workflow sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Acquire 1H and 13C NMR Spectra nmr_tube->spectrometer process Process and Analyze Spectra spectrometer->process structure Elucidate Predominant Tautomeric Form process->structure

References

Spectroscopic Profile of 2-Hydroxybenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxybenzimidazole (CAS 615-16-7), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols to aid in replication and further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicitySolventInstrument Frequency
Data not explicitly found in search results-DMSO-d6[1]400 MHz[1]

Note: While specific chemical shifts and multiplicities for ¹H NMR were not available in the provided search results, the solvent and instrument frequency have been documented. A typical ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons on the benzene (B151609) ring and the N-H protons of the imidazole (B134444) moiety.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmSolventInstrument Frequency
Data not explicitly found in search resultsDMSO-d6[2]400 MHz[2]

Note: Specific chemical shifts for ¹³C NMR were not available in the provided search results. The spectrum would be expected to show distinct signals for the carbonyl carbon and the aromatic carbons.

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm⁻¹)Functional Group Assignment
Specific peak data not explicitly found in search resultsN-H stretch, C=O stretch, C=C stretch (aromatic), C-N stretch

Note: While specific IR absorption peaks were not detailed, the expected functional group absorptions for this compound are listed. The IR spectrum is a valuable tool for confirming the presence of the key functional moieties within the molecule.

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
134Molecular Ion [M]⁺[3][4]
106Fragment ion[3]
79Fragment ion[3]

Note: The mass spectrum shows a prominent molecular ion peak at m/z 134, consistent with the molecular weight of this compound (134.14 g/mol )[3][5]. The fragmentation pattern provides further structural information.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][2]

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range for aromatic and amide protons.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like this compound. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, stands as a cornerstone in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to readily interact with a wide array of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biological significance of the benzimidazole core, detailing its diverse pharmacological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

A Spectrum of Biological Activities

Benzimidazole derivatives have demonstrated remarkable efficacy across a broad range of therapeutic areas. Their versatility has led to the development of numerous clinically approved drugs and a robust pipeline of investigational compounds. The primary areas of biological activity for the benzimidazole scaffold include anticancer, antimicrobial, antiviral, and anthelmintic effects.

Anticancer Activity

The fight against cancer has been a major focus of benzimidazole research, with numerous derivatives showing potent antiproliferative activity against a wide range of cancer cell lines.[1][3][4] Several FDA-approved anticancer drugs, such as Veliparib (a PARP inhibitor) and Nocodazole (a microtubule-disrupting agent), feature the benzimidazole core.[5] The anticancer mechanisms of benzimidazole derivatives are diverse and often target key signaling pathways involved in cell growth, proliferation, and survival.[1][6][7]

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[8][9][10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of the cytoskeleton leads to G2/M phase cell cycle arrest and induction of apoptosis.[1]

  • Kinase Inhibition: Benzimidazoles are prevalent scaffolds for kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[11][12][13][14] They can act as ATP-competitive inhibitors, blocking the activity of various kinases involved in crucial signaling pathways like PI3K/AKT/mTOR and MAPK.[3][7]

  • PARP Inhibition: Certain benzimidazole derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[15][16][17] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.

  • Topoisomerase Inhibition and DNA Intercalation: Some benzimidazole derivatives can inhibit topoisomerases, enzymes that regulate DNA topology, or directly intercalate into the DNA, leading to DNA damage and apoptosis.[1][5]

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
FlubendazoleAsPC-1 (Pancreatic)0.23[18]
FlubendazoleBxPC-3 (Pancreatic)0.01[18]
FlubendazoleHT-29 (Colorectal)0.01[18]
ParbendazoleAsPC-1 (Pancreatic)0.58[18]
ParbendazoleBxPC-3 (Pancreatic)0.03[18]
MebendazoleBxPC-3 (Pancreatic)0.40[18]
AlbendazoleAsPC-1 (Pancreatic)0.19[18]
FenbendazoleAsPC-1 (Pancreatic)3.26[18]
NI-11A549 (Lung)2.90[10]
NI-11MCF-7 (Breast)7.17[10]
NI-18A549 (Lung)2.33[10]
NI-18MCF-7 (Breast)6.10[10]
Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Benzimidazole derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[17]

Key Antimicrobial Mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis: Some benzimidazoles act by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[17]

  • Inhibition of Topoisomerase IV: Certain benzimidazole-quinolone hybrids have been shown to inhibit topoisomerase IV, an enzyme essential for bacterial DNA replication.[17]

  • Disruption of Fungal Microtubules: In fungi, benzimidazoles can bind to β-tubulin and disrupt microtubule formation, similar to their anticancer and anthelmintic mechanisms.[17]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 1Staphylococcus aureus156.25
Compound 2Staphylococcus aureus156.25
Compound 3Bacillus cereus156.25
Compound 1Candida albicans76.125
Compound 2Aspergillus fumigatus156.25
Compound 54Staphylococcus aureus14-38 (Zone of Inhibition in mm)
Compound 55Escherichia coli12-37 (Zone of Inhibition in mm)[17]
Antiviral Activity

Benzimidazole derivatives have demonstrated significant potential as antiviral agents, with activity against a range of DNA and RNA viruses.[15] Their mechanisms of action are often virus-specific, targeting key viral enzymes or processes essential for replication.

Key Antiviral Mechanisms:

  • Inhibition of Viral Polymerases: A number of benzimidazoles act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), as seen in the case of Hepatitis C Virus (HCV).[19][20][21][22][23] They bind to allosteric sites on the enzyme, inhibiting its function.

  • Inhibition of Reverse Transcriptase: Some benzimidazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[24][25]

  • Inhibition of Viral Entry: Certain derivatives have been shown to interfere with the early stages of viral infection, such as attachment and entry into the host cell, as has been suggested for some influenza virus inhibitors.[2][15][26]

  • Protection of Host Antiviral Factors: Some compounds have been shown to inhibit HIV-1 replication by protecting the host's natural antiviral protein, APOBEC3G, from degradation by the viral Vif protein.[27]

The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives, presented as EC50 values (the concentration required to inhibit 50% of viral activity).

Compound/DerivativeVirusCell LineEC50 (µM)Reference
14 compoundsCoxsackievirus B5 (CVB-5)-9-17[28]
7 compoundsRespiratory Syncytial Virus (RSV)-5-15[28]
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)-as low as 0.02[29]
Compound 1bZika Virus (ZIKV)-24.7 ± 2.0[30]
Compound 1cZika Virus (ZIKV)-13.3 ± 1.1[30]
Compound 1dZika Virus (ZIKV)-7.5 ± 1.1[30]
Compound 1gZika Virus (ZIKV)-6.1 ± 1.2[30]
Compound 2aYellow Fever Virus (YFV)Huh-71.7 ± 0.8[31]
Compound 2aYellow Fever Virus (YFV)Vero1.2 ± 0.02[31]
Compound 2aZika Virus (ZIKV)-4.5 ± 2.1[31]
Compound 36bBovine Viral Diarrhoea Virus (BVDV)-1.5[31]
Compound 36cBovine Viral Diarrhoea Virus (BVDV)-0.8[31]
Compound 36dBovine Viral Diarrhoea Virus (BVDV)-1.0[31]
Compound 14HIV-1H90.00345[27]
Compound 26HIV-1H90.05803[27]
Anthelmintic Activity

The benzimidazole scaffold is perhaps most famously known for its role in anthelmintic drugs, which are widely used to treat parasitic worm infections in both humans and animals.[32][33] The primary mechanism of action for this class of drugs is the disruption of microtubule formation in the parasite.[34][35]

Key Anthelmintic Mechanism:

  • Binding to β-tubulin: Benzimidazoles selectively bind to the β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules.[32][33][34][35][36] This leads to a disruption of essential cellular processes such as cell division, motility, and nutrient absorption, ultimately causing the death of the parasite.[32]

The following table presents the in vitro anthelmintic activity of selected benzimidazole derivatives, with IC50 values representing the concentration required to inhibit 50% of larval motility or survival.

Compound/DerivativeHelminth SpeciesIC50 (µM)Reference
AO14Trichuris muris (L1 larvae)3.30[37]
BZ6Trichuris muris (L1 larvae)8.89[37]
BZ12Trichuris muris (L1 larvae)4.17[37]
BZ12Trichuris muris (adult)8.1[37]
BZ6Heligmosomoides polygyrus (adult)5.3[37]
AlbendazoleHaemonchus contortus (Egg Hatch Assay)0.119[38]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological significance of the benzimidazole scaffold, this section includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition Benzimidazole Benzimidazole β-tubulin β-tubulin Microtubule_Formation Microtubule Formation Mitotic_Spindle_Disruption Mitotic Spindle Disruption G2/M_Arrest G2/M Arrest Apoptosis Apoptosis Benzimidazole_Kinase Benzimidazole Kinase e.g., VEGFR-2, Akt Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Proliferation_Survival Cell Proliferation & Survival

Caption: Anticancer mechanisms of benzimidazole derivatives.

antiviral_pathways cluster_hcv HCV Polymerase Inhibition cluster_hiv HIV Reverse Transcriptase Inhibition Benzimidazole_HCV Benzimidazole HCV_RdRp HCV RNA-dependent RNA Polymerase (NS5B) Viral_RNA_Replication Viral RNA Replication Benzimidazole_HIV Benzimidazole HIV_RT HIV Reverse Transcriptase Viral_DNA_Synthesis Viral DNA Synthesis

Caption: Antiviral mechanisms of benzimidazole derivatives.

anthelmintic_pathway Benzimidazole Benzimidazole Parasite_β-tubulin Parasite β-tubulin Benzimidazole->Parasite_β-tubulin Selective Binding Microtubule_Polymerization Microtubule Polymerization Parasite_β-tubulin->Microtubule_Polymerization Disrupted_Cellular_Functions Disrupted Cellular Functions (e.g., motility, nutrient uptake) Microtubule_Polymerization->Disrupted_Cellular_Functions Parasite_Death Parasite_Death Disrupted_Cellular_Functions->Parasite_Death

Caption: Anthelmintic mechanism of benzimidazole derivatives.

Experimental Workflows

synthesis_workflow Start Start Mix Mix o-phenylenediamine (B120857) and aldehyde Start->Mix Add_Catalyst Add Catalyst (e.g., p-TsOH, LaCl3) Mix->Add_Catalyst React React under specific conditions (e.g., reflux) Add_Catalyst->React Isolate Isolate crude product (e.g., precipitation, filtration) React->Isolate Purify Purify by recrystallization or chromatography Isolate->Purify Characterize Characterize (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for synthesis of 2-substituted benzimidazoles.

mtt_workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of benzimidazole derivative Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_2_4h->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.

Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general and widely used method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.[19]

Materials:

  • o-phenylenediamine

  • Substituted aldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

  • Ethanol or other appropriate solvent

  • Sodium bicarbonate solution

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of p-TsOH (e.g., 10 mol%) to the reaction mixture.

  • Reflux the mixture for the appropriate time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.

  • The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of a benzimidazole derivative against a bacterial strain.[10][22][36][39]

Materials:

  • Benzimidazole derivative stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of twofold dilutions of the benzimidazole derivative in the broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the serially diluted compound with 100 µL of the diluted bacterial suspension.

  • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][21][34]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzimidazole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • The next day, treat the cells with various concentrations of the benzimidazole derivative diluted in fresh culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[7][25][32][37]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Benzimidazole derivative stock solution

  • Cell culture medium and overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • Sterile multi-well cell culture plates

Procedure:

  • Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the benzimidazole derivative.

  • In separate tubes, mix a constant amount of virus with each dilution of the compound and a no-compound control. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Allow the virus to adsorb to the cells for 1-2 hours.

  • Remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of the benzimidazole derivative. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

  • After the incubation period, fix the cells (e.g., with formalin) and stain them with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin in vitro.[9][18][27]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Benzimidazole derivative

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • On ice, prepare a reaction mixture containing tubulin in polymerization buffer and the benzimidazole derivative at various concentrations.

  • Initiate the polymerization reaction by adding GTP and transferring the mixture to a pre-warmed cuvette or 96-well plate at 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of tubulin polymerization.

  • Record the absorbance readings at regular intervals for a set period (e.g., 60 minutes).

  • Plot the absorbance versus time to generate polymerization curves.

  • Determine the effect of the benzimidazole derivative on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC50 value for inhibition of polymerization.

VEGFR-2 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of a benzimidazole derivative against VEGFR-2.[3][12][40]

Materials:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer

  • Benzimidazole derivative

  • Positive control inhibitor (e.g., Sorafenib)

  • Detection antibody (e.g., anti-phospho-substrate antibody) and detection system (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • 96-well plates and a microplate reader

Procedure:

  • In a 96-well plate, add the kinase reaction buffer, the VEGFR-2 substrate, and the benzimidazole derivative at various concentrations.

  • Add the recombinant VEGFR-2 kinase to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction by adding a stop solution.

  • Detect the amount of phosphorylated substrate using a specific detection antibody and a suitable detection system (e.g., ELISA-based or luminescence-based).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Conclusion

The benzimidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural versatility and ability to interact with a multitude of biological targets have solidified its status as a privileged structure in medicinal chemistry. The ongoing research into the synthesis, biological evaluation, and mechanistic understanding of benzimidazole derivatives promises to deliver a new generation of drugs to combat a wide range of diseases, from cancer and infectious diseases to parasitic infections. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and detailed methodologies necessary to explore and exploit the full therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxybenzimidazole Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-hydroxybenzimidazole (B11371) derivatives, a class of compounds with significant potential in pharmaceutical development. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments aimed at discovering and developing novel therapeutics based on this versatile scaffold.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among them, this compound derivatives are of particular importance, serving as key structural motifs in a variety of clinically used drugs and investigational agents. Their therapeutic applications span a wide range, including anti-inflammatory, anticancer, antimicrobial, and antihistaminic activities. This document outlines detailed synthetic methodologies, quantitative biological data, and insights into the signaling pathways modulated by these compounds.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for a selection of this compound derivatives against various pharmaceutical targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative Type & SubstituentsCancer Cell LineActivity (IC50/GI50, µM)Reference
1a 2-BenzylbenzimidazoleHCT-116 (Colon)28.54[1]
1b 1-Benzyloxy-2-hydroxybenzimidazoleHCT-116 (Colon)>50[1]
1c 1-Hydroxy-2-benzylbenzimidazoleHCT-116 (Colon)16.18[1]
1d 1,2-DihydroxybenzimidazoleMCF-7 (Breast)8.86[1]
2a N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazoleHeLa (Cervical)1.04-2.27[2]
2b Benzo[a]phenazine derivativeMCF-7 (Breast)1-10[2]
3a 2a-b derivativeMDA-MB-231 (Breast)165.02[3]
3b 2a-b derivativeMCF-7 (Breast)175.02[3]
4a V7 (2-phenyl derivative)H103 (Cancer)11.64[4]
4b V7 (2-phenyl derivative)H314 (Cancer)16.68[4]
4c V7 (2-phenyl derivative)HCT116 (Colon)13.30[4]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Benzimidazole (B57391) Derivatives

Compound IDDerivative Type & SubstituentsTargetActivity (IC50/Ki, µM)Reference
5a 2-Benzylbenzimidazole (3m)NF-κB1.7[5]
5b 2-Benzylbenzimidazole (3n)NF-κB2.4[5]
6a 2-Mercaptobenzimidazole (B194830) hydrazone (11)Acetylcholinesterase (AChE)37.64 ± 0.2[6]
6b 2-Mercaptobenzimidazole hydrazone (13)Acetylcholinesterase (AChE)-[6]
7a 1,3,4-Oxadiazol-2-ylmethyl derivative (5h)COX-20.06[7]
7b 1,3,4-Oxadiazol-2-ylmethyl derivative (5j)COX-20.81[7]
8a 2-Aryl benzimidazoleα-amylase-[8]

Table 3: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDDerivative Type & SubstituentsMicrobial StrainActivity (MIC, µg/mL)Reference
9a N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g)S. faecalis8[9]
9b N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g)S. aureus4[9]
9c N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g)MRSA4[9]
10a 5-Ethoxy-2-methyl-1H-benzimidazole (IVa)M. tuberculosis H37RV0.8[10]
10b 5-Ethoxy-2-(2-hydroxyphenyl)-1H-benzimidazole (IVc)M. tuberculosis H37RV12.5[10]
10c 5-Ethoxy-2-(2-acetoxyphenyl)-1H-benzimidazole (IVd)M. tuberculosis H37RV12.5[10]
11a 2-phenylbenzimidazole derivativeC. tropicalis6.25-400[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound from o-Phenylenediamine (B120857) and Urea (B33335)

This protocol describes a common and efficient method for the preparation of the core this compound scaffold.

Materials:

  • o-Phenylenediamine

  • Urea

  • Hydrochloric acid (36-38%)

  • Sodium hydroxide (B78521)

  • Water

  • Reaction kettle/Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction kettle, combine o-phenylenediamine and 36-38% hydrochloric acid.

  • Stir the mixture and reclaim water under reduced pressure.

  • Add urea to the reaction mixture.

  • Heat the mixture to 140-150 °C and maintain the reaction for 4 hours.[12]

  • After the reaction is complete, add water to the reaction solution.

  • Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.[12]

  • Filter the precipitate and wash it thoroughly with water.

  • Dry the solid under reduced pressure to obtain white solid this compound.[12] The reported yield is over 85%.[12]

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the N-alkylation of the this compound core to generate a library of derivatives.

Materials:

  • This compound (or 2-mercaptobenzimidazole as a starting point for subsequent conversion)

  • Appropriate alkyl or aryl halide (e.g., 2-chloroethanol, methyl iodide)

  • Potassium carbonate or other suitable base

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Reaction flask with stirrer and condenser

  • Heating source

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolve the starting benzimidazole derivative (e.g., 2-mercaptobenzimidazole) in a suitable solvent like ethanol.[13]

  • Add a base such as potassium carbonate to the solution.[13]

  • Add the desired functionalized halide (e.g., methyl iodide) to the mixture.[13]

  • Heat the reaction mixture to 50°C with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an organic solvent like dichloromethane.[13]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the N-substituted benzimidazole derivative.[13]

Protocol 3: Synthesis of 2-Aryl-Substituted Benzimidazole Derivatives

This protocol describes the synthesis of 2-aryl-substituted benzimidazoles via the condensation of o-phenylenediamine with aromatic aldehydes.

Materials:

  • o-Phenylenediamine

  • Substituted aromatic aldehyde

  • Catalyst (e.g., nano-Fe2O3, lanthanum chloride, ammonium (B1175870) chloride)

  • Solvent (e.g., water, ethanol, acetonitrile)

  • Reaction flask with stirrer and condenser

  • Heating source (conventional or microwave)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine, the substituted aromatic aldehyde, and the catalyst in the appropriate solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C for nano-Fe2O3 in water) for the required time (typically 30-60 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with water, and dry.

  • If no precipitate forms, the product can be isolated by extraction and purified by recrystallization from a suitable solvent like ethanol.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their pharmaceutical effects by modulating various signaling pathways implicated in disease pathogenesis. Understanding these mechanisms is crucial for rational drug design and development.

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of several cancers.[14][15] Some benzimidazole derivatives have been shown to inhibit this pathway, primarily by targeting the Smoothened (Smo) receptor.[14]

Hedgehog_Signaling_Pathway cluster_nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) (Receptor) Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression GLI->TargetGenes Activates Inhibitor This compound Derivative Inhibitor->SMO Inhibits NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Activates Inhibitor This compound Derivative Inhibitor->IKK Inhibits Tyrosine_Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding

References

2-Hydroxybenzimidazole as a Precursor for Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-hydroxybenzimidazole (B11371) as a versatile precursor for the synthesis of novel antifungal agents. This document outlines synthetic pathways, key experimental protocols, and the mechanism of action of the resulting benzimidazole (B57391) derivatives. Quantitative data on antifungal activity is presented for comparative analysis.

Introduction

Benzimidazole and its derivatives have long been recognized for their broad spectrum of biological activities, including antifungal properties. This compound serves as a valuable starting material in the synthesis of various substituted benzimidazoles. A particularly effective strategy involves the conversion of this compound to 2-mercaptobenzimidazole (B194830), which can be further modified to yield a diverse library of 2-(substituted-thio)benzimidazole derivatives. Many of these compounds have demonstrated significant efficacy against a range of fungal pathogens.

Synthetic Pathways

A primary route for leveraging this compound in the development of antifungal agents involves its conversion to 2-mercaptobenzimidazole, a key intermediate for further functionalization. This two-step approach allows for the introduction of a wide variety of substituents at the 2-position, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Conversion to 2-Mercaptobenzimidazole cluster_2 Step 3: Synthesis of 2-(Substituted-thio)benzimidazole Derivatives o-Phenylenediamine (B120857) o-Phenylenediamine This compound This compound o-Phenylenediamine->this compound Condensation Urea (B33335) Urea Urea->this compound 2-Hydroxybenzimidazole_ref This compound 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole 2-Hydroxybenzimidazole_ref->2-Mercaptobenzimidazole Thionation Phosphorus Pentasulfide Phosphorus Pentasulfide Phosphorus Pentasulfide->2-Mercaptobenzimidazole 2-Mercaptobenzimidazole_ref 2-Mercaptobenzimidazole Antifungal Agents 2-(Substituted-thio)benzimidazole Derivatives 2-Mercaptobenzimidazole_ref->Antifungal Agents S-Alkylation/ S-Arylation Alkyl/Aryl Halides Alkyl/Aryl Halides Alkyl/Aryl Halides->Antifungal Agents

Synthetic workflow from o-phenylenediamine to antifungal agents.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

A primary antifungal mechanism of action for many benzimidazole derivatives is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol. Specifically, these compounds often target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.

Ergosterol_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (Erg11p) Inhibition Lanosterol->Inhibition Inhibition Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Benzimidazole Derivatives Benzimidazole Derivatives Benzimidazole Derivatives->Lanosterol Inhibition->4,4-dimethyl-cholesta-8,14,24-trienol

Inhibition of the ergosterol biosynthesis pathway by benzimidazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from o-phenylenediamine and urea.

Materials:

  • o-Phenylenediamine

  • Urea

  • Hydrochloric acid (36-38%)

  • Sodium hydroxide (B78521) solution (30%)

  • Water

  • Reaction kettle with stirrer and heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Add 162 g of o-phenylenediamine and 152.1 g of 36-38% hydrochloric acid to a reaction kettle and mix thoroughly.

  • After stirring, remove water under reduced pressure.

  • Add 99 g of urea to the mixture.

  • Heat the reaction mixture to 140-150 °C and maintain for 4 hours.

  • After the reaction is complete, add 300 g of water to the reaction solution.

  • Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.

  • Filter the precipitate and wash it with water.

  • Dry the solid under reduced pressure to obtain white, solid this compound. The expected yield is approximately 86%.[1]

Protocol 2: Synthesis of 2-Mercaptobenzimidazole from this compound (Conceptual)

This protocol outlines a conceptual thionation reaction to convert this compound to 2-mercaptobenzimidazole.

Materials:

  • This compound

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous pyridine (B92270) or other suitable high-boiling solvent

  • Reflux apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol (B145695)/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in anhydrous pyridine.

  • Carefully add phosphorus pentasulfide portion-wise to the suspension. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude 2-mercaptobenzimidazole by recrystallization from a suitable solvent system like ethanol/water.

Protocol 3: Synthesis of 2-(Substituted-thio)benzimidazole Derivatives

This protocol describes the synthesis of 2-(substituted-thio)benzimidazole derivatives from 2-mercaptobenzimidazole and various alkyl/aryl halides.

Materials:

  • 2-Mercaptobenzimidazole

  • Appropriate alkyl or aryl halide (e.g., benzyl (B1604629) chloride, 4-chlorobenzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Ethanol

  • Stirring and heating apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve 2-mercaptobenzimidazole in DMF or ethanol in a round-bottom flask.

  • Add a base such as potassium carbonate or sodium hydroxide to the solution and stir.

  • Add the desired alkyl or aryl halide dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for a time determined by TLC monitoring until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent.

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.

Materials:

  • Synthesized benzimidazole derivatives

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Grow the fungal strains on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Plate Preparation: Serially dilute the antifungal compounds in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-(substituted-thio)benzimidazole derivatives against common fungal pathogens.

Compound IDSubstituent (R)Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
5b 4-chlorobenzyl>100>100[2]
5d 2,4-dichlorobenzyl5050[2]
5g 4-methoxybenzyl>100>100[2]
5i 4-nitrobenzyl2525[2]
6b 4-chlorophenylacetyl5050[2]
6e 4-methoxyphenylacetyl>100>100[2]
6f 4-methylphenylacetyl5050[2]
6i 4-nitrophenylacetyl2525[2]
Fluconazole -0.25 - 1616 - >64[3]
Amphotericin B -0.12 - 10.25 - 1[3]

Note: The data presented are for illustrative purposes and represent a selection of compounds from the literature. The antifungal activity can vary significantly based on the specific substituent and the fungal strain being tested.

Conclusion

This compound is a readily accessible precursor for the synthesis of a diverse range of benzimidazole derivatives with potential antifungal activity. The conversion to 2-mercaptobenzimidazole and subsequent S-alkylation or S-arylation provides a robust platform for generating novel antifungal candidates. The primary mechanism of action for many of these compounds involves the inhibition of ergosterol biosynthesis, a well-validated target in antifungal drug discovery. The provided protocols offer a foundation for the synthesis and evaluation of these promising compounds. Further optimization of the substituents on the benzimidazole core can lead to the development of more potent and selective antifungal agents.

References

Application Notes and Protocols: 2-Hydroxybenzimidazole in Fluorescent Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and application of fluorescent dyes derived from 2-hydroxybenzimidazole. This class of compounds is of significant interest due to its characteristic excited-state intramolecular proton transfer (ESIPT) properties, which result in large Stokes shifts and high sensitivity to the local environment. These features make them excellent candidates for developing fluorescent probes for various analytical and diagnostic applications.

I. Introduction to this compound Dyes

2-(2'-Hydroxyphenyl)benzimidazole (HPBI) and its derivatives are a prominent class of fluorophores that exhibit ESIPT. This process involves the transfer of a proton in the excited state from the hydroxyl group to the imidazole (B134444) nitrogen atom, leading to a tautomeric form that is responsible for the observed fluorescence. This phenomenon results in an unusually large separation between the absorption and emission maxima (Stokes shift), which is advantageous in fluorescence-based assays as it minimizes self-quenching and background interference.

The versatility of the benzimidazole (B57391) core allows for straightforward chemical modifications to tune the photophysical properties and to introduce specific recognition moieties for the detection of a wide range of analytes, including metal ions, anions, and biologically relevant molecules.

II. General Synthesis of 2-(2'-Hydroxyaryl)benzimidazole Derivatives

A common and efficient method for synthesizing 2-(2'-hydroxyaryl)benzimidazole derivatives is the condensation reaction between an aromatic 1,2-diamine and a 2-hydroxy aromatic aldehyde.[1][2] The reaction can be catalyzed by various reagents, with manganese(III) acetate (B1210297) being an effective option for a one-pot synthesis at room temperature.[1]

Workflow for the Synthesis of 2-(2'-Hydroxyaryl)benzimidazole Derivatives:

G cluster_reactants Reactants cluster_reaction Reaction Conditions A Aromatic 1,2-diamine F One-Pot Condensation Reaction A->F B 2-Hydroxy Aromatic Aldehyde B->F C Solvent (e.g., Methanol) C->F D Catalyst (e.g., Mn(OAc)3) D->F E Room Temperature E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, Elemental Analysis) G->H I Final Product: 2-(2'-Hydroxyaryl)benzimidazole Derivative H->I

Caption: General workflow for synthesizing 2-(2'-hydroxyaryl)benzimidazole derivatives.

III. Experimental Protocols

This protocol is based on the manganese(III) acetate-catalyzed condensation reaction.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and salicylaldehyde (1.0 mmol) in methanol (20 mL).

  • Stir the solution at room temperature.

  • Add manganese(III) acetate dihydrate (2.0 mmol) to the solution in one portion.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the synthesis of 2-(2'-hydroxy-4'-aminophenyl)benzimidazole (4-AHBI), a fluorescent probe for triphosgene (B27547).[3]

Materials:

  • o-Phenylenediamine

  • 2,4-Dihydroxybenzaldehyde (B120756)

  • Manganese(III) acetate dihydrate

  • Methanol

  • Subsequent amination reagents (specifics would depend on the chosen synthetic route, which may involve nitration followed by reduction).

Procedure:

  • Step 1: Synthesis of the Hydroxy-Precursor: Follow Protocol 1, substituting salicylaldehyde with 2,4-dihydroxybenzaldehyde to synthesize the corresponding dihydroxy-benzimidazole derivative.

  • Step 2: Functional Group Transformation: The introduction of the amino group at the 4'-position typically involves a multi-step process such as nitration of the phenol (B47542) ring followed by reduction of the nitro group to an amine. This is a standard organic chemistry transformation and the specific conditions would need to be optimized.

  • Step 3: Purification and Characterization: Purify the final amino-substituted product using column chromatography and characterize it thoroughly.

IV. Applications and Quantitative Data

This compound derivatives have been successfully employed as fluorescent probes for a variety of analytes. The sensing mechanism often relies on the modulation of the ESIPT process upon interaction with the target analyte.

Derivatives of HPBI have been shown to be selective fluorescent sensors for various metal ions, including Zn²⁺, Fe³⁺, and Co²⁺.[1][4] The interaction with the metal ion can either enhance or quench the fluorescence of the probe.

Logical Pathway for Metal Ion Detection:

G A HPBI Derivative (Fluorescent) C Complex Formation A->C B Target Metal Ion (e.g., Zn²⁺, Fe³⁺, Co²⁺) B->C D Modulation of ESIPT C->D E Change in Fluorescence (Enhancement or Quenching) D->E G A Prepare 4-AHBI probe solution in CH₂Cl₂ B Add triphosgene sample A->B C Incubate for a short period B->C D Measure fluorescence spectrum C->D E Observe fluorescence quenching or ratiometric change D->E

References

Application Notes and Protocols: 2-Hydroxybenzimidazole in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Among these, 2-Hydroxybenzimidazole (B11371) (2-OH-BZI) has emerged as a promising core structure for the development of novel anti-inflammatory agents. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anti-inflammatory drugs based on the 2-OH-BZI scaffold. The information compiled herein is based on the current understanding of benzimidazole derivatives' anti-inflammatory properties and established experimental methodologies.

The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to modulate key inflammatory pathways. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins.[1][2][3] Benzimidazole derivatives have been shown to inhibit both COX-1 and COX-2 isoforms.[4][5] Furthermore, their anti-inflammatory activity can be mediated through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8][9][10]

These application notes will guide researchers through the synthesis of 2-OH-BZI derivatives and provide detailed protocols for evaluating their anti-inflammatory potential through established in vitro and in vivo assays.

Data Presentation: Anti-Inflammatory Activity of Benzimidazole Derivatives

The following tables summarize quantitative data on the anti-inflammatory activity of various benzimidazole derivatives, providing a comparative overview of their potency.

Table 1: In Vitro COX Inhibition by Benzimidazole Derivatives

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
BIZ-4COX-1<1000Aspirin<1000
BIZ-4COX-2<1Aspirin<1
BIZ-5COX-1<10Aspirin<1000
BIZ-5COX-2<1Aspirin<1
Compound 2bCOX-1>100Celecoxib0.06
Compound 2bCOX-21.96Celecoxib0.06
Compound 2jCOX-11.89Celecoxib0.06
Compound 2jCOX-20.04Celecoxib0.06
Compound 2mCOX-10.98Celecoxib0.06
Compound 2mCOX-20.02Celecoxib0.06

Note: Data extracted from multiple sources.[4][11] Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 2: In Vivo Anti-Inflammatory Activity of Benzimidazole Derivatives (Carrageenan-Induced Paw Edema Model)

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hReference CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
MBNHYD100Comparable to IbuprofenIbuprofen20Significant Inhibition
MBPHYD100Significant InhibitionIbuprofen20Significant Inhibition
Compound B210Comparable to DiclofenacDiclofenac Sodium10Significant Inhibition
Compound B410Comparable to DiclofenacDiclofenac Sodium10Significant Inhibition
Compound B810Comparable to DiclofenacDiclofenac Sodium10Significant Inhibition

Note: Data extracted from multiple sources.[1][12][13] The term "significant inhibition" is used where specific percentage values were not provided in the source material.

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1.1: General Synthesis of this compound

This protocol describes a method for synthesizing the core this compound structure.[14]

Materials:

Procedure:

  • Add o-phenylenediamine and hydrochloric acid to the reaction kettle and mix thoroughly.

  • After stirring, remove water under reduced pressure.

  • Add urea to the reaction mixture.

  • Heat the mixture to 140-150 °C and maintain the reaction for 4 hours.

  • After the reaction is complete, add water to the reaction solution.

  • Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.

  • Filter the precipitate and wash it with water.

  • Dry the solid under reduced pressure to obtain white, solid this compound.

Protocol 1.2: Synthesis of 2-Substituted Benzimidazole Derivatives

This protocol provides a general method for synthesizing derivatives from a 2-methylbenzimidazole (B154957) starting material, which can be adapted for this compound with appropriate modifications.[1][12]

Step 1: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate

  • Dissolve ethyl chloroacetate (B1199739) in acetone.

  • Add the solution to a stirring solution of 2-methylbenzimidazole in acetone.

  • Add sodium bicarbonate to the reaction mixture.

  • Heat the mixture under reflux. Monitor the reaction completion using Thin Layer Chromatography (TLC).

Step 2: Synthesis of Hydrazide Derivative

  • Add hydrazine (B178648) hydrate (B1144303) dropwise to a stirring solution of the product from Step 1 in absolute ethanol.

  • Reflux the mixture for 2 hours and then leave it overnight.

  • Concentrate the mixture under reduced pressure and mix it with a 1:1 aqueous brine solution.

  • Extract the product with dichloromethane (B109758) followed by ethyl acetate.

  • Combine the organic phases and dry with magnesium sulfate (B86663) to yield the acetohydrazide derivative.

In Vitro Anti-Inflammatory Assays

Protocol 2.1: COX-1 and COX-2 Inhibition Assay

This assay evaluates the inhibitory effect of test compounds on the activity of cyclooxygenase enzymes.[4]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Aspirin, Celecoxib)

  • Assay buffer

  • Detection reagents (e.g., colorimetric or fluorometric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2.2: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay assesses the ability of test compounds to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Reference drug (e.g., Dexamethasone)

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide (NO) measurement

  • Cell culture plates (e.g., 24- or 96-well)

Procedure:

  • Seed macrophages in a cell culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle-treated, non-stimulated control group and a vehicle-treated, LPS-stimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent.

  • Calculate the percentage of inhibition of cytokine and NO production for each compound concentration and determine the IC50 values.

In Vivo Anti-Inflammatory Assay

Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][12]

Materials:

  • Rats or mice (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Group the animals and administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation that are potential targets for this compound derivatives, as well as a typical experimental workflow.

G General Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates MAPK_Cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_Cascade Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates AP-1 AP-1 MAPK_Cascade->AP-1 Activates AP-1_n AP-1 AP-1->AP-1_n Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces AP-1_n->Gene_Expression Induces Cytokines Cytokines (TNF-α, IL-6) Prostaglandins (via COX-2) Gene_Expression->Cytokines Produces 2-OH-BZI 2-OH-BZI Derivatives 2-OH-BZI->IKK Inhibits 2-OH-BZI->MAPK_Cascade Inhibits G Experimental Workflow for Anti-inflammatory Drug Screening Start Start Synthesis Synthesis of 2-OH-BZI Derivatives Start->Synthesis In_Vitro In Vitro Screening (COX, LPS-Macrophage Assays) Synthesis->In_Vitro Data_Analysis_1 Data Analysis (IC50 values) In_Vitro->Data_Analysis_1 Lead_Selection Lead Compound Selection Data_Analysis_1->Lead_Selection In_Vivo In Vivo Testing (Carrageenan Paw Edema) Lead_Selection->In_Vivo Active SAR_Optimization SAR & Lead Optimization Lead_Selection->SAR_Optimization Inactive Data_Analysis_2 Data Analysis (% Inhibition) In_Vivo->Data_Analysis_2 Data_Analysis_2->SAR_Optimization End End Data_Analysis_2->End Promising Candidate SAR_Optimization->Synthesis G COX-2 Mediated Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation 2-OH-BZI 2-OH-BZI Derivatives 2-OH-BZI->COX2 Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzimidazole is a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like rabeprazole, where it can also be present as an impurity or a degradation product.[1] Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final drug product. This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is designed to separate this compound from its potential impurities and degradation products.

Principle

The method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The stability-indicating nature of the method is established through forced degradation studies, which demonstrate its ability to resolve the main peak from any degradation products formed under various stress conditions.

Materials and Reagents

  • This compound Reference Standard: Purity ≥ 99.5%

  • Acetonitrile: HPLC grade

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade

  • Orthophosphoric Acid: Analytical grade

  • Water: HPLC grade or purified water

  • Hydrochloric Acid (HCl): Analytical grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • Hydrogen Peroxide (H2O2): 30% solution, analytical grade

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocols

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.4 with dilute orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
154060
204060
259010
309010

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 6.4 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability criteria. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[2][3]

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 2 hours. Neutralize the solution with 1N NaOH before injection.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize the solution with 1N HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to a temperature of 105 °C for 48 hours. Then, prepare the sample solution as described above.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours. Then, prepare the sample solution as described above.

Analyze the stressed samples using the described HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Data Presentation

The results of the purity analysis and forced degradation studies should be summarized in tables for easy comparison.

SampleRetention Time (min)Peak Area% Purity
Standard8.5125000099.8
Sample Lot A8.5124500099.5
Sample Lot B8.5123800099.0

Table 4: Purity Analysis of this compound Samples

Stress Condition% DegradationPurity of Main PeakResolution between Main Peak and Major Degradant
Acid Hydrolysis15.299.72.5
Base Hydrolysis8.599.83.1
Oxidative Degradation20.199.52.8
Thermal Degradation5.399.9Not Applicable
Photolytic Degradation2.199.9Not Applicable

Table 5: Summary of Forced Degradation Studies

Visualization

HPLC_Workflow A Sample and Standard Weighing B Dissolution in Diluent (Buffer:ACN 90:10) A->B C Sonication to Dissolve B->C D Volume Makeup C->D E Filtration (0.45 µm) D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H UV Detection at 280 nm G->H I Data Acquisition and Processing H->I J Purity Calculation and Reporting I->J

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling_Pathway cluster_0 Method Development and Validation cluster_1 Routine Analysis A Method Development (Column, Mobile Phase, etc.) F Stability-Indicating HPLC Method A->F B Forced Degradation Studies (Acid, Base, Oxidative, etc.) B->F C Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) C->F D System Suitability Test E Sample Analysis D->E F->D

Caption: Logical relationship for developing a stability-indicating HPLC method.

Conclusion

The described RP-HPLC method is simple, precise, and stability-indicating for the determination of purity of this compound. The method can be effectively used for routine quality control analysis of bulk drug and for monitoring the stability of this compound under various conditions. The detailed protocol and data presentation provide a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Hydroxybenzimidazole (C₇H₆N₂O), a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding its fragmentation behavior is essential for its unambiguous identification and characterization in complex matrices. This application note outlines the key fragmentation pathways under electrospray ionization (ESI) and electron ionization (EI) conditions, presents quantitative data in a structured format, and provides a general protocol for its analysis.

Introduction

This compound, also known as 2-benzimidazolone, is a bicyclic molecule consisting of a fused benzene (B151609) and imidazole (B134444) ring system with a hydroxyl group at the 2-position. Its structural features make it a versatile scaffold for the synthesis of biologically active compounds. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. This note details the characteristic fragmentation patterns observed, providing a valuable resource for researchers in the field.

Quantitative Fragmentation Data

The mass spectral data for this compound reveals a consistent fragmentation pattern. The primary ionization and subsequent fragmentation data are summarized below.

Table 1: Key Mass Spectral Data for this compound.

Ion Typem/z (Observed)Proposed FormulaDescription
[M+H]⁺135.0553[C₇H₇N₂O]⁺Protonated Molecular Ion (Precursor Ion for MS²)[1]
M⁺•134[C₇H₆N₂O]⁺•Molecular Ion (Observed in EI-MS)[1]
Fragment Ion107[C₆H₅N₂]⁺Loss of CO from the [M+H]⁺ ion
Fragment Ion106[C₆H₄N₂]⁺•Loss of CO from the molecular ion[1]
Fragment Ion79[C₅H₃N₂]⁺Further fragmentation of m/z 107 by loss of HCN
Fragment Ion77[C₆H₅]⁺Loss of nitrogen atoms or CN from the benzimidazole (B57391) ring structure[2]

Proposed Fragmentation Pathways

The fragmentation of this compound is influenced by the ionization method employed. The stable benzimidazole ring system dictates many of the observed fragmentation routes.

Electrospray Ionization (ESI-MS/MS)

Under positive-ion ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 135.0553.[1] Collision-induced dissociation (CID) of this ion primarily leads to the neutral loss of carbon monoxide (CO), a characteristic fragmentation for cyclic keto structures, resulting in the product ion at m/z 107. Further fragmentation can occur through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for imidazole-containing compounds, to produce an ion at m/z 79.[2]

Electron Ionization (EI-MS)

In EI-MS, the molecular ion (M⁺•) is observed at m/z 134, which is often the base peak.[1][2] Similar to the ESI pathway, a prominent fragmentation is the loss of a CO molecule to yield a radical cation at m/z 106.[1] Subsequent loss of HCN from this fragment is also a probable pathway. The presence of an ion at m/z 77 suggests the cleavage of the imidazole ring and loss of nitrogen-containing fragments.[2]

Visualization of Fragmentation Pathway

The proposed fragmentation pathway under ESI-MS/MS is depicted below.

fragmentation_pathway M_H [M+H]⁺ m/z = 135.0553 frag1 [C₆H₅N₂]⁺ m/z = 107 M_H->frag1 - CO frag2 [C₅H₃N₂]⁺ m/z = 79 frag1->frag2 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol

This section provides a general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or a suitable solvent.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working standards of desired concentrations (e.g., 1 µg/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., plasma, urine), perform a suitable sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized based on the specific application.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the transition of interest (e.g., a starting point of 20 eV for the m/z 135 -> 107 transition).

Note: These are general starting conditions and should be optimized for the specific instrument and application.

Workflow Diagram

The general workflow for the analysis of this compound is illustrated below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Extraction Extract from Matrix (if needed) Sample_Extraction->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Fragmentation MS/MS Fragmentation MS_Ionization->MS_Fragmentation Peak_Integration Peak Integration & Quantification MS_Fragmentation->Peak_Integration Data_Interpretation Fragmentation Pattern Analysis Peak_Integration->Data_Interpretation

Caption: General workflow for this compound analysis by LC-MS/MS.

Conclusion

This application note provides a comprehensive overview of the mass spectrometry fragmentation of this compound. The characteristic losses of CO and HCN serve as reliable markers for its identification. The provided data and protocols offer a solid foundation for researchers to develop and validate analytical methods for this important compound.

References

Application Notes and Protocols: 2-Hydroxybenzimidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzimidazole (B11371) is a heterocyclic aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a fused benzene (B151609) and imidazole (B134444) ring with a reactive hydroxyl group and two nitrogen atoms, allows for diverse functionalization, making it an important scaffold in the development of pharmaceuticals, functional materials, and catalysts. The benzimidazole (B57391) core is a prominent feature in a wide array of biologically active compounds, including antiviral, antifungal, antihypertensive, and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives.

Synthesis of this compound

The efficient synthesis of the this compound starting material is crucial for its application as a building block. A common and effective method involves the condensation of o-phenylenediamine (B120857) with urea (B33335).

Table 1: Synthesis of this compound - Reaction Parameters and Yields
o-Phenylenediamine (g)36-38% Hydrochloric Acid (g)Urea (g)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC) (%)Reference
5450.733140-150485.099.10[1]
108101.466140-150486.599.15[1]
162152.199140-150486.099.25[1]
64.831.3 (0.5 mol HCl)36140-150566.6Not Specified[3]
Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: To a reaction kettle, add o-phenylenediamine and 36-38% hydrochloric acid.

  • Mixing and Water Removal: Stir the mixture until uniform. Subsequently, remove water under reduced pressure.

  • Addition of Urea and Reaction: Add urea to the reaction mixture. Heat the mixture to 140-150 °C and maintain this temperature for 4 hours.

  • Work-up: After the reaction is complete, add water to the reaction solution. Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide (B78521) solution to precipitate the solid product.

  • Isolation and Purification: Filter the solid precipitate and wash it with water. Dry the product under reduced pressure to obtain white solid this compound.

G Synthesis of this compound A o-Phenylenediamine + HCl C Reaction Kettle A->C B Urea B->C D Heating (140-150°C, 4h) C->D Mixing E Precipitation (pH 7-8) D->E Reaction F Filtration and Drying E->F Work-up G This compound F->G Isolation

Caption: Workflow for the synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key precursor for the synthesis of various bioactive molecules, primarily through N-alkylation and O-alkylation reactions, followed by further functionalization.

N-Alkylation of Benzimidazole Derivatives

N-alkylation of the benzimidazole core is a common strategy to introduce diverse substituents, leading to compounds with a range of biological activities. While specific protocols starting directly from this compound are not extensively detailed in the provided search results, general methods for N-alkylation of benzimidazoles can be adapted.

General Experimental Protocol for N-Alkylation (Adapted):

  • Deprotonation: To a solution of the benzimidazole derivative in a suitable solvent (e.g., DMF, THF, acetonitrile), add a base (e.g., NaH, K₂CO₃, KOH) and stir at room temperature.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Synthesis of Benzimidazole-Based Kinase Inhibitors

The benzimidazole scaffold is a common feature in protein kinase inhibitors.[4][5] These inhibitors often function by competing with ATP for the binding site on the kinase. The synthesis of such inhibitors can involve the functionalization of the benzimidazole core.

cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action 2_Hydroxybenzimidazole This compound Functionalization N/O-Alkylation & Further Modification 2_Hydroxybenzimidazole->Functionalization Kinase_Inhibitor Benzimidazole-based Kinase Inhibitor Functionalization->Kinase_Inhibitor Kinase Protein Kinase Kinase_Inhibitor->Kinase Inhibits ATP binding Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds to active site Cell_Signaling Cell Signaling (e.g., Proliferation) Phosphorylation->Cell_Signaling

Caption: Synthesis and mechanism of action of benzimidazole-based kinase inhibitors.

Application in Antiviral Drug Development

Benzimidazole derivatives have shown significant potential as antiviral agents, particularly against viruses like hepatitis C (HCV).[6][7] The synthesis of these antiviral compounds often involves multi-step sequences where the benzimidazole core is elaborated with various functional groups to enhance potency and selectivity.[8]

Applications in Ligand Synthesis for Catalysis

The nitrogen atoms in the benzimidazole ring can coordinate with metal ions, making benzimidazole derivatives excellent ligands for various catalytic applications.[9][10][11] The synthesis of these ligands often involves the introduction of coordinating groups at the N-1 and/or C-2 positions.

Table 2: Examples of Benzimidazole-Derived Ligands and Their Applications
Ligand Structure (General)MetalCatalytic ApplicationReference
2-(2'-Hydroxyphenyl)benzimidazoleRu(III), Ni(II), Cu(II)Potential for industrial catalysis[11]
2-Substituted-1H-benzimidazoleAg(I), Cu(II), Zn(II), Ni(II)Potential anticancer agents (metal complexes)[9]
5-methyl-1H-benzimidazole derivativeTransition metalsAntimicrobial activity of metal complexes[10]

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-1H-benzimidazole Ligand[11]

Note: This protocol describes the synthesis of a derivative, not starting from this compound, but illustrates the formation of a key ligand type.

  • Reaction Setup: The synthesis is achieved through the reaction of N,N'-disalicylaldehyde-o-phenylenediamine or its derivative as the reaction substrate.

  • Solvents and Catalyst: Chloroform or DMF is used as solvent 1, and an aqueous acetic acid solution is used as solvent 2. Divalent manganese ions act as the catalyst.

  • Reaction: The reaction is carried out under catalytic conditions to generate 2-(2-hydroxyphenyl)-1H-benzimidazole or its derivatives.

G Synthesis of Benzimidazole-Based Ligands and Catalytic Cycle cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application A This compound (or other precursor) B Functionalization A->B C Benzimidazole Ligand B->C E Metal-Ligand Complex (Catalyst) C->E D Metal Precursor D->E H Catalytic Cycle E->H Initiates F Substrates F->H G Products H->E Regenerates H->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxybenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-hydroxybenzimidazole (B11371).

Troubleshooting Guide

This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, particularly from o-phenylenediamine (B120857) and urea (B33335).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal stoichiometry: Incorrect molar ratio of o-phenylenediamine to urea.Ensure an accurate 1:1 to 1:1.1 molar ratio of o-phenylenediamine to urea.[2]
Poor quality of starting materials: Impurities in o-phenylenediamine or urea can inhibit the reaction.Use high-purity, dry reagents. o-Phenylenediamine is susceptible to air oxidation and may need purification if discolored.[3]
Catalyst inefficiency (if used): The chosen catalyst may not be effective under the reaction conditions.While the reaction is often performed without a dedicated catalyst, acidic conditions can promote the reaction. Some methods use hydrochloric acid.[4]
Formation of Significant Byproducts Biuret (B89757) formation: At high temperatures, urea can decompose to form biuret, which can sublime and clog equipment.[5]Conduct the reaction in the presence of water to minimize biuret formation.[5]
(2-Aminophenyl)urea formation: Incomplete cyclization can lead to the formation of this intermediate.Ensure sufficient reaction time and temperature to promote the final ring-closure step.
Polymerization/tar formation: Excessive heat or prolonged reaction times can lead to the degradation of starting materials and product.Carefully control the reaction temperature and monitor for completion to avoid overheating.
Product is Discolored (Yellow or Brown) Oxidation of o-phenylenediamine: This starting material is prone to oxidation, leading to colored impurities.Use fresh, high-purity o-phenylenediamine. Consider purification of the starting material if it is discolored.[3]
Side reactions at high temperatures: Elevated temperatures can promote the formation of colored byproducts.Optimize the reaction temperature to the minimum required for efficient conversion.
Difficulty in Product Purification Incomplete removal of starting materials: Unreacted o-phenylenediamine or urea may co-precipitate with the product.Wash the crude product thoroughly with cold water to remove unreacted urea. o-Phenylenediamine can be removed by washing with a dilute acid solution, though this may also protonate the product.[6]
Presence of closely related impurities: Side products with similar polarity to this compound can be difficult to separate.Recrystallization is often the most effective method for purification. Ethanol (B145695) or ethanol/water mixtures are commonly used solvents.[7] If recrystallization is insufficient, column chromatography on silica (B1680970) gel may be necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used laboratory and industrial method is the condensation reaction between o-phenylenediamine and urea.[9] This reaction is typically performed by heating the two reagents, often in the presence of an acid catalyst or in a suitable solvent to control the reaction temperature and minimize side reactions.[2][4]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][10] A suitable mobile phase, such as ethyl acetate/hexane or chloroform/methanol, can be used to separate the product from the starting materials.[1][11] The disappearance of the o-phenylenediamine spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the key parameters to optimize for a successful synthesis?

A3: The critical parameters to optimize are reaction temperature, reaction time, and the molar ratio of the reactants. The temperature should be high enough to drive the reaction to completion but not so high as to cause significant decomposition. The optimal reaction time should be determined by monitoring the reaction to completion. A slight excess of urea (e.g., 1.1 equivalents) is sometimes used to ensure complete conversion of the o-phenylenediamine.[2]

Q4: My final product is a stubborn off-white or yellowish powder. How can I decolorize it?

A4: Discoloration is often due to oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] After a brief heating period, the charcoal is removed by hot filtration through a pad of celite, and the purified product is allowed to crystallize from the clear filtrate.

Q5: What is the best way to purify crude this compound?

A5: Recrystallization is the preferred method for purifying this compound.[12] Ethanol is a commonly reported and effective solvent for recrystallization.[7] If the product is too soluble in pure ethanol, an ethanol/water mixture can be used. For highly impure samples, column chromatography may be necessary before recrystallization.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis from o-Phenylenediamine and Urea

Reference o-Phenylenediamine (moles) Urea (moles) Acid (moles) Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
Patent CN102775355A[2]0.50.550.5 (HCl)None (reduced pressure water removal)140-150485.099.10
Patent CN102775355A[2]1.01.11.0 (HCl)None (reduced pressure water removal)140-150486.599.15
Patent CN102775355A[2]1.51.651.5 (HCl)None (reduced pressure water removal)140-150486.099.25
Patent CN102775355A[2]3.03.33.0 (HCl)None (reduced pressure water removal)140-150486.399.22
PrepChem[4]0.60.60.5 (HCl)Xylene (50 ml)140-150566.6Not Reported

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Protected Condensation

This protocol is adapted from patent CN102775355A.[2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a system for reduced pressure distillation, add o-phenylenediamine and a molar equivalent of 36-38% hydrochloric acid.

  • Water Removal: Stir the mixture and remove water under reduced pressure.

  • Addition of Urea: Once the water is removed, add 1.1 molar equivalents of urea to the reaction mixture.

  • Reaction: Heat the mixture to 140-150 °C and maintain this temperature for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture and add water.

  • Neutralization and Precipitation: Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide (B78521) solution to precipitate the solid product.

  • Isolation and Purification: Filter the precipitate, wash it with water, and dry it under reduced pressure to obtain this compound.

Protocol 2: Purification of this compound by Recrystallization

This is a general procedure for recrystallization.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a celite pad if charcoal was used) to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents 1. Mix o-Phenylenediamine, Urea, and Acid heat 2. Heat to 140-150 °C for 4-5 hours reagents->heat cool 3. Cool Reaction Mixture and Add Water heat->cool neutralize 4. Neutralize with NaOH to pH 7-8 cool->neutralize filter_wash 5. Filter Precipitate and Wash with Water neutralize->filter_wash recrystallize 6. Recrystallize from Ethanol filter_wash->recrystallize Crude Product dry 7. Dry Purified Product recrystallize->dry final_product final_product dry->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield of This compound check_tlc Check TLC for Starting Material start->check_tlc check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_time_temp Increase Reaction Time or Temperature check_tlc->increase_time_temp Starting material remains purify_reagents Purify/Replace Starting Materials check_reagents->purify_reagents Impurities suspected optimize_stoichiometry Adjust Molar Ratios check_reagents->optimize_stoichiometry Incorrect ratios end Successful Synthesis increase_time_temp->end Improved Yield purify_reagents->end optimize_stoichiometry->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Troubleshooting low yield in 2-Hydroxybenzimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-Hydroxybenzimidazole (B11371), particularly focusing on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely utilized method is the acid-protected condensation reaction between o-phenylenediamine (B120857) and urea (B33335).[1][2] This approach is favored for its high yields, often exceeding 85%, and the use of readily available starting materials.[1] The reaction typically involves heating the reactants in the presence of an acid, followed by neutralization to precipitate the product.[2]

Q2: My this compound synthesis resulted in a very low yield. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors. The most common culprits include impure starting materials (especially oxidized o-phenylenediamine), suboptimal reaction conditions (temperature and time), incomplete reaction, formation of side products, or mechanical loss during product isolation and purification.[3][4]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically an off-white to pale brown crystalline powder.[5][6] It has limited solubility in water but is more soluble in polar organic solvents like ethanol (B145695) and DMSO.[5] Its melting point is very high, generally reported as above 300°C.[6]

Q4: Are there alternative reagents to urea for this synthesis?

A4: Yes, while urea is the most common C1 synthon, other reagents can be used. For instance, the synthesis can be performed with formic acid, though this typically yields benzimidazole (B57391) itself, which would require a subsequent hydroxylation step.[5][7] Other carbonyl compounds can also be used in benzimidazole synthesis, but for the specific 2-hydroxy (or 2-one tautomer) structure, urea is the most direct and efficient reagent.[8]

Troubleshooting Guide for Low Yield

This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question: My reaction mixture turned dark brown or black, and the final product is discolored with a low yield. What went wrong?

Answer: This issue is almost always due to the oxidation of the o-phenylenediamine starting material.[4] This diamine is highly susceptible to air oxidation, which forms colored, polymeric impurities that interfere with the reaction and contaminate the product.

Solutions:

  • Purify the o-phenylenediamine: Before use, consider purifying your o-phenylenediamine. Recrystallization is a common method. Another technique involves treating an aqueous solution of the starting material with a reducing agent like sodium dithionite, followed by treatment with activated carbon to remove colored impurities.[4]

  • Use High-Purity Starting Materials: Ensure you are starting with a high-grade o-phenylenediamine from a reliable supplier.

  • Inert Atmosphere: While not always necessary for high yields, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidation, especially during prolonged heating.

Question: The reaction seems to have stopped or is proceeding very slowly, resulting in incomplete conversion. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically a problem of reaction kinetics, stemming from suboptimal temperature, reaction time, or inefficient mixing.

Solutions:

  • Optimize Temperature: The condensation reaction generally requires high temperatures, typically in the range of 140-150°C.[1][9] Ensure your heating apparatus is calibrated and maintaining the target temperature consistently. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to degradation.

  • Increase Reaction Time: Some protocols call for reaction times of 4-5 hours or more.[1][9] If you are experiencing low conversion, consider extending the reaction time and monitoring the progress using Thin Layer Chromatography (TLC).[10]

  • Ensure Proper Mixing: In a heterogeneous mixture, efficient stirring is crucial to ensure the reactants are in constant contact. Use an appropriate stir bar and speed for your reaction scale.

Question: My yield is low after the workup and filtration steps. I suspect I'm losing product during isolation. How can I improve my recovery?

Answer: Product loss during workup is a common mechanical issue. This can happen during neutralization, precipitation, or filtration.

Solutions:

  • Careful pH Adjustment: The product is precipitated by adjusting the pH of the reaction mixture to 7-8 using a base like sodium hydroxide (B78521).[1] Add the base slowly while monitoring the pH. Adding too much base can cause the product to redissolve, while insufficient addition will lead to incomplete precipitation.

  • Cooling for Complete Precipitation: After neutralization, cool the solution thoroughly (e.g., in an ice bath) to maximize the precipitation of the product, as its solubility decreases at lower temperatures.[9]

  • Washing the Product: When washing the filtered solid, use cold water to minimize redissolving the product.[7] Ensure you are not using an excessive volume of washing solvent.

Experimental Protocols

Protocol: Acid-Protected Condensation of o-Phenylenediamine and Urea

This protocol is adapted from a high-yield (over 85%) method.[1]

Materials:

  • o-Phenylenediamine

  • Urea

  • Hydrochloric Acid (36-38%)

  • Sodium Hydroxide Solution (30%)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add o-phenylenediamine and hydrochloric acid. Stir the mixture until uniform.

  • Water Removal: Under reduced pressure, gently heat the mixture to remove water.

  • Reagent Addition: Once the water is removed, add urea to the reaction mixture.

  • Heating: Heat the reaction mixture to 140-150°C and maintain this temperature for 4 hours with continuous stirring.

  • Workup: After the reaction is complete, allow the mixture to cool. Add water to the reaction flask to dissolve the crude product.

  • Neutralization: Slowly add a 30% sodium hydroxide solution while stirring, adjusting the pH to between 7 and 8. A solid precipitate should form.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid product by suction filtration.

  • Washing and Drying: Wash the filtered solid with a small amount of cold water. Dry the product under reduced pressure to obtain pure this compound.

Quantitative Data Summary

The yield of this compound is highly dependent on the synthetic method and reaction conditions. Below is a comparison of yields reported in different studies.

MethodKey ReactantsConditionsReported YieldReference
Acid-Protected Condensationo-Phenylenediamine, Urea, HCl140-150°C, 4h85-86.5%[1]
Xylene Solvent Methodo-Phenylenediamine, Urea, HCl, Xylene140-150°C, 5h66.6%[9]
Catalytic Methodo-Phenylenediamine, Urea, Sulfated Polyborate120°CNot specified[10]

Visual Guides

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound via the acid-protected condensation method.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Mix o-Phenylenediamine and HCl AddUrea 2. Add Urea Reactants->AddUrea Heat 3. Heat at 140-150°C for 4-5 hours AddUrea->Heat Cool 4. Cool and Add Water Heat->Cool Neutralize 5. Neutralize to pH 7-8 Cool->Neutralize Filter 6. Filter Solid Product Neutralize->Filter Wash 7. Wash with Cold Water Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Final Pure this compound Dry->Final

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Flowchart

Use this decision tree to diagnose and solve issues leading to low product yield.

G start Low Yield Observed q1 Is the reaction mixture dark or discolored? start->q1 a1_yes Cause: Oxidized o-phenylenediamine q1->a1_yes Yes q2 Was the reaction run to completion? (Check TLC) q1->q2 No s1 Solution: Purify starting material or use fresh batch a1_yes->s1 end Improved Yield s1->end a2_no Cause: Suboptimal Reaction Conditions q2->a2_no No q3 Was the pH correctly adjusted to 7-8 during workup? q2->q3 Yes s2 Solution: Verify temperature is 140-150°C. Increase reaction time. a2_no->s2 s2->end a3_no Cause: Incomplete Product Precipitation q3->a3_no No q3->end Yes s3 Solution: Adjust pH carefully. Cool mixture thoroughly before filtering. a3_no->s3 s3->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Hydroxybenzimidazole (B11371). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. Sublimation can also be employed for achieving high purity. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound synthesized from o-phenylenediamine (B120857) and urea (B33335)?

A2: Crude this compound synthesized from o-phenylenediamine and urea may contain several impurities, including:

  • Unreacted starting materials: o-phenylenediamine and urea.

  • Side products: Polymeric materials and other benzimidazole (B57391) derivatives formed through side reactions.

  • Colored impurities: Often arising from oxidation of o-phenylenediamine or other trace side reactions.

Q3: My purified this compound is still colored. How can I decolorize it?

A3: Persistent color in your product can often be removed by treating the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: Can I use a single purification technique to achieve high purity?

A4: While a single technique can significantly improve purity, a combination of methods often yields the best results. For instance, an initial acid-base extraction to remove neutral and acidic impurities can be followed by recrystallization to obtain a highly pure crystalline product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and offers practical solutions.

Recrystallization

Issue 1: The crude this compound does not dissolve in the hot recrystallization solvent.

  • Possible Cause: The chosen solvent is not suitable, or an insufficient volume of solvent is being used.

  • Troubleshooting Steps:

    • Ensure you are using a suitable solvent. Ethanol, ethanol/water mixtures, and acetone (B3395972) are commonly used for benzimidazole derivatives.[1]

    • Gradually add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.

    • If the solid still does not dissolve, consider a different solvent or a solvent mixture.

Issue 2: The product "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, the solution is cooling too rapidly, or there are significant impurities present.[2]

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a more suitable co-solvent to lower the overall boiling point of the solvent system.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • If impurities are suspected, consider a preliminary purification step like acid-base extraction or treatment with activated charcoal.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated (too much solvent was used), or crystallization has not been initiated.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound if available.

    • If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.

Acid-Base Extraction

Issue 1: An emulsion forms between the organic and aqueous layers, preventing separation.

  • Possible Cause: Vigorous shaking or the presence of particulate matter can lead to the formation of a stable emulsion.

  • Troubleshooting Steps:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

    • Filter the entire mixture through a pad of celite or glass wool.

Issue 2: Low recovery of this compound after precipitation.

  • Possible Cause: Incomplete precipitation due to incorrect pH, or the product has some solubility in the aqueous solution.

  • Troubleshooting Steps:

    • Ensure the pH of the aqueous layer is adjusted to neutral or slightly basic (pH 7-8) to ensure complete precipitation of the neutral this compound.[3]

    • Cool the aqueous solution in an ice bath before and during precipitation to minimize the solubility of the product.

    • After filtering the precipitate, consider extracting the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation.

  • Troubleshooting Steps:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for benzimidazoles is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

    • Consider using a solvent gradient, starting with a less polar eluent and gradually increasing the polarity to elute the different components.

    • Ensure the column is packed properly to avoid channeling.

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbing to the silica (B1680970) gel.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol (B129727) to the eluent can be effective.

    • This compound is slightly acidic and may interact strongly with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a base like triethylamine (B128534) (0.1-1%).[4]

Data Presentation

The following table summarizes the yield and purity of this compound obtained through a specific synthetic method, highlighting the effectiveness of the purification process.

Molar Ratio of o-Phenylenediamine to UreaReaction Time (hours)Yield (%)Purity by HPLC (%)
1:1.1485.099.10
1:1.1486.599.15
1:1.1486.099.25
1:1.1486.399.22

Data extracted from patent CN102775355A.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the crude this compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH). The this compound will deprotonate and move into the aqueous layer as its salt.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities and can be discarded.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute acid (e.g., 1M HCl) until the solution is neutral or slightly acidic (pH ~6-7). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified this compound.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration No Charcoal charcoal->hot_filtration cool Cool to Crystallize hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Recrystallization Issue oiling_out Product 'Oils Out' Possible Causes: - High impurity level - Rapid cooling - Inappropriate solvent start->oiling_out no_crystals No Crystals Form Possible Causes: - Solution too dilute - Lack of nucleation sites start->no_crystals solution1 Reheat and add more 'good' solvent. Allow to cool slowly. oiling_out->solution1 solution2 Scratch flask inner wall. Add a seed crystal. no_crystals->solution2 solution3 Evaporate some solvent and re-cool. no_crystals->solution3

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Hydroxybenzimidazole in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. The reported aqueous solubility is approximately 0.543 g/L.[1] It is more readily soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.[2][3]

Q2: What are the key physicochemical properties of this compound relevant to its solubility?

A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueReference
Molecular FormulaC₇H₆N₂O[4][5]
Molecular Weight134.14 g/mol [4][5]
pKa~11.95[1]
AppearanceOff-white to pale brown crystalline powder[1]
Melting Point>300 °C[4]

Q3: How does pH influence the solubility of this compound?

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, co-solvents are an effective method to increase the solubility of poorly water-soluble drugs like this compound.[8] Commonly used co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs). These co-solvents reduce the polarity of the aqueous medium, which can better solvate the lipophilic this compound molecule. While specific quantitative data for this compound is limited, studies on other benzimidazoles in alcohol-water mixtures have shown a significant increase in solubility with an increasing proportion of alcohol.[9]

Q5: How effective are cyclodextrins in enhancing the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with increased aqueous solubility.[10] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin, are often more effective than their parent counterparts.[11] For instance, complexation of fenbendazole (B1672488) with methyl-β-cyclodextrin increased its water solubility by 60,000 times.[12] Similarly, HP-β-CD has been shown to significantly increase the solubility of other benzimidazoles like albendazole (B1665689).[11] This suggests that cyclodextrin (B1172386) complexation is a highly promising approach for this compound.

Section 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during the solubilization of this compound.

Problem 1: Difficulty dissolving this compound in neutral aqueous buffer.

  • Cause: Low intrinsic solubility in neutral pH.

  • Troubleshooting Steps:

    • pH Adjustment: Increase the pH of the buffer to above the pKa of this compound (~11.95). A pH of 12 or higher is recommended. Use a suitable base like NaOH to adjust the pH.

    • Co-solvents: If pH adjustment is not feasible for your experiment, consider using a co-solvent system. Start with a small percentage of a biocompatible co-solvent like ethanol, propylene glycol, or PEG 400 and gradually increase the concentration.

    • Heating and Sonication: Gently heating the solution while stirring or using an ultrasonic bath can help to increase the rate of dissolution. However, be cautious about potential degradation at high temperatures.

Problem 2: Precipitation of this compound upon addition to cell culture media.

  • Cause: The pH of the cell culture media (typically around 7.4) is too low to maintain the solubility of a concentrated stock solution prepared at high pH or in a high percentage of organic solvent.

  • Troubleshooting Steps:

    • Prepare a More Dilute Stock: If using a high pH stock, try preparing a more dilute stock solution to minimize the pH shock upon addition to the media.

    • Use a Co-solvent Stock: Prepare a concentrated stock solution in 100% DMSO. When diluting into the cell culture media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.

    • Cyclodextrin Formulation: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., HP-β-CD). The complex will have higher aqueous solubility at physiological pH.

Section 3: Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables, based on studies of related benzimidazole (B57391) compounds, provide a reference for the expected magnitude of solubility enhancement.

Table 1: Effect of pH on the Solubility of Albendazole (A Benzimidazole Analog)

pHSolubility (µg/mL)Fold Increase (compared to pH 8)
223.517.7
42.51.9
61.51.1
81.331.0
101.91.4
(Data adapted from a study on albendazole[6])

Table 2: Solubility Enhancement of Benzimidazole Carbamates using Cyclodextrins

CompoundCyclodextrinSolubility Increase (Fold)Final Solubility (µg/mL)
Albendazoleβ-cyclodextrin223~93.5
AlbendazoleHydroxypropyl-β-cyclodextrin1058~443.1
Fenbendazoleβ-cyclodextrin432~45.6
FenbendazoleHydroxypropyl-β-cyclodextrin1512~159.4
(Data from a study on albendazole and fenbendazole[11])

Section 4: Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the standard shake-flask method for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of aqueous buffer in a sealed vial. equil1 Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. prep1->equil1 sep1 Allow the suspension to settle. equil1->sep1 sep2 Withdraw an aliquot of the supernatant. sep1->sep2 sep3 Filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid. sep2->sep3 ana1 Dilute the clear filtrate with a suitable solvent. sep3->ana1 ana2 Quantify the concentration of This compound using a validated analytical method (UV-Vis or HPLC). ana1->ana2

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (e.g., methanol or the mobile phase for HPLC). Determine the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

This protocol outlines the steps for quantifying the concentration of this compound using its UV absorbance.

G cluster_scan Wavelength Scan cluster_cal Calibration Curve cluster_sample Sample Analysis scan1 Prepare a dilute solution of This compound in a suitable solvent (e.g., methanol). scan2 Scan the UV absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). scan1->scan2 cal1 Prepare a series of standard solutions of known concentrations. scan2->cal1 cal2 Measure the absorbance of each standard at the determined λmax. cal1->cal2 cal3 Plot a graph of absorbance versus concentration. cal2->cal3 samp1 Prepare the unknown sample solution and measure its absorbance at λmax. cal3->samp1 samp2 Determine the concentration of the unknown sample using the calibration curve. samp1->samp2 G cluster_assessment Initial Assessment cluster_ph pH Adjustment cluster_cosolvent Co-solvency cluster_cd Cyclodextrin Complexation start Start: This compound Solubility Issue assess_exp Experimental Constraints? (e.g., pH sensitivity, solvent tolerance) start->assess_exp ph_possible Is pH modification allowed? assess_exp->ph_possible adjust_ph Adjust pH to > 12 ph_possible->adjust_ph Yes cosolvent_possible Are organic solvents tolerated? ph_possible->cosolvent_possible No end Solution Achieved adjust_ph->end add_cosolvent Use co-solvents: Ethanol, PG, PEG 400 cosolvent_possible->add_cosolvent Yes cd_possible Need for high aqueous solubility at neutral pH? cosolvent_possible->cd_possible No add_cosolvent->end form_complex Form inclusion complex with HP-β-CD cd_possible->form_complex Yes cd_possible->end No form_complex->end

References

Common side products in 2-Hydroxybenzimidazole synthesis and their prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxybenzimidazole (B11371). Our focus is on identifying and preventing common side products to ensure high-purity yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Action
Incomplete Reaction - Optimize Reaction Time and Temperature: Ensure the reaction is heated to the optimal temperature range (typically 140-150°C) for a sufficient duration (e.g., 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
- Molar Ratio of Reactants: Use a slight excess of urea (B33335) to o-phenylenediamine (B120857) (e.g., 1.1:1) to drive the reaction to completion.[1]
Suboptimal pH - Acid Catalyst: The use of an acid, such as hydrochloric acid, is crucial for the condensation reaction. Ensure the correct molar ratio of acid to o-phenylenediamine is used as specified in the protocol.[1]
- Neutralization: After the reaction, carefully adjust the pH to 7-8 with a base (e.g., 30% sodium hydroxide (B78521) solution) to precipitate the product.[1]
Product Loss During Workup - Precipitation: Ensure the solution is sufficiently cooled to allow for complete precipitation of the this compound.
- Washing: Wash the filtered product with cold water to minimize dissolution and loss of the desired compound.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Action
Formation of Biuret (B89757) - Control Temperature: Avoid excessive temperatures during the reaction, as high heat promotes the self-condensation of urea to form biuret.
- Reaction in Aqueous Medium: Performing the reaction in water instead of in a melt can reduce the formation of biuret.[2][3]
- Ammonia (B1221849) Addition: The presence of ammonia can shift the equilibrium away from biuret formation. While not always practical in a lab setting, this highlights the importance of the reaction environment.
Formation of Cyanuric Acid and Other Urea Decomposition Products - Strict Temperature Control: The thermal decomposition of urea to cyanuric acid and other byproducts is temperature-dependent. Maintain the reaction temperature within the recommended range.
Unreacted o-Phenylenediamine - Molar Ratio: Ensure a slight excess of urea is used to consume all the o-phenylenediamine.
- Purification: Recrystallization of the crude product from a suitable solvent system (e.g., ethanol-water) can effectively remove unreacted starting materials.
Formation of Phenylurea Derivatives - Controlled Reaction Conditions: Optimize reaction time and temperature to favor the intramolecular cyclization to this compound over the formation of intermediate phenylurea compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from o-phenylenediamine and urea?

A1: The most common side products primarily originate from the thermal decomposition of urea under the reaction conditions. These include:

  • Biuret: Formed from the condensation of two molecules of urea with the elimination of ammonia. Its formation is favored at higher temperatures.[3]

  • Cyanuric Acid: A trimer of isocyanic acid, which is a decomposition product of urea at elevated temperatures.

  • Other Urea-Derived Impurities: Ammelide and ammeline (B29363) can also be formed from the thermal decomposition of urea.

Side products can also arise from the starting material, o-phenylenediamine, such as products from self-condensation reactions, though these are generally less common under controlled conditions.[2]

Q2: How can I prevent the formation of biuret in my reaction?

A2: To minimize biuret formation, consider the following:

  • Temperature Control: Maintain the reaction temperature in the recommended range of 140-150°C.[1]

  • Aqueous Reaction Medium: Conducting the synthesis in an aqueous solution rather than a solvent-free melt can significantly reduce the formation of biuret.[2][3]

  • Molar Ratio: While a slight excess of urea is beneficial for driving the reaction to completion, a large excess can lead to increased biuret formation.

Q3: What is the role of the acid in this synthesis?

A3: The acid, typically hydrochloric acid, acts as a catalyst. It protonates one of the amino groups of o-phenylenediamine, making the other amino group more nucleophilic and facilitating the attack on the carbonyl carbon of urea. This "acid-protected condensation" is a key feature of high-yield syntheses.[1]

Q4: Are there any known dimers or oligomers of this compound that can form as side products?

A4: While dimerization and oligomerization can be a concern in the synthesis of some benzimidazole (B57391) derivatives, specific evidence for the formation of this compound dimers or oligomers as significant side products under typical synthesis conditions is not well-documented in the reviewed literature. The primary focus for impurity control in this specific synthesis is on byproducts from urea.

Data Presentation

The following table summarizes quantitative data from a patented experimental protocol for the synthesis of this compound, demonstrating high yield and purity.

Reactant 1 (o-Phenylenediamine)Reactant 2 (Urea)Acid (36-38% HCl)Reaction Temp. (°C)Reaction Time (h)Product Yield (%)Product Purity (HPLC)Reference
54g33g50.7g140-150485.099.10%[1]
162g99g152.1g140-150486.099.25%[1]
324g198g304.2g140-150486.399.22%[1]

Experimental Protocols

High-Yield Synthesis of this compound [1]

This protocol describes a robust method for the synthesis of this compound with high yield and purity.

Materials:

  • o-Phenylenediamine

  • Urea

  • Concentrated Hydrochloric Acid (36-38%)

  • 30% Sodium Hydroxide Solution

  • Water

Procedure:

  • In a reaction kettle, add o-phenylenediamine and the corresponding amount of hydrochloric acid (as specified in the table above) and mix.

  • Stir the mixture uniformly and remove water under reduced pressure.

  • Add urea to the reaction mixture.

  • Heat the reaction mixture to 140-150°C and maintain for 4 hours.

  • After the reaction is complete, cool the mixture and add water.

  • Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid product.

  • Filter the solid and wash it with water.

  • Dry the white solid product under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup Procedure start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete suboptimal Suboptimal Conditions? check_conditions->suboptimal loss Product Loss? check_workup->loss incomplete->suboptimal No solution1 Increase Reaction Time/ Temperature incomplete->solution1 Yes suboptimal->loss No solution2 Adjust Molar Ratios/ pH suboptimal->solution2 Yes solution3 Optimize Precipitation/ Washing Steps loss->solution3 Yes

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway for this compound Synthesis and Side Product Formation

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions OPD o-Phenylenediamine Intermediate Intermediate OPD->Intermediate + Urea, H+ Urea Urea Urea2 Urea Product This compound Intermediate->Product Cyclization Biuret Biuret Urea2->Biuret Heat CyanuricAcid Cyanuric Acid Urea2->CyanuricAcid High Heat

Caption: Synthesis pathway and major side reactions.

References

Preventing N-alkylation side reactions in 2-Hydroxybenzimidazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxybenzimidazole (B11371) Derivatization

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering challenges with the derivatization of 2-hydroxybenzimidazoles, specifically focusing on controlling the regioselectivity of alkylation to prevent unwanted N-alkylation side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting N-alkylation as a side product when I want to synthesize a 2-alkoxybenzimidazole (O-alkylation)?

A1: The formation of both N- and O-alkylated products is due to the inherent chemical nature of this compound. It exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (benzimidazol-2-one).[1][2] This equilibrium creates two potential nucleophilic sites: the oxygen atom of the hydroxyl group and the nitrogen atom of the imidazole (B134444) ring. This dual reactivity makes it an "ambident nucleophile," leading to a potential mixture of products upon alkylation.[3]

Q2: What are the key factors that control whether N- or O-alkylation occurs?

A2: The selectivity between N- and O-alkylation is a classic synthetic challenge that can be controlled by carefully choosing the reaction conditions.[3] The primary factors are:

  • The Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. This is explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.[4]

  • The Base and its Counterion: The base used to deprotonate the this compound affects the nucleophilicity of the resulting anion.

  • The Solvent: The polarity of the solvent can influence which tautomeric form is favored and the reactivity of the nucleophile.[5]

  • Temperature: Reaction temperature can affect the rate of reaction at each site and influence the product ratio.[6]

Q3: How can I selectively favor the desired O-alkylation?

A3: To favor O-alkylation, you should use "hard" electrophiles according to HSAB theory. The harder oxygen atom preferentially attacks harder electrophilic centers.[4]

  • Use Alkylating Agents with Hard Leaving Groups: Instead of alkyl iodides (soft), use agents like dialkyl sulfates (e.g., dimethyl sulfate), alkyl triflates (e.g., methyl triflate), or alkyl tosylates.[4]

  • Choose Appropriate Bases and Solvents: In some systems, the combination of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF at elevated temperatures has been shown to favor O-alkylation.[7] The specific combination of base and solvent can be critical and may require screening.[8]

Q4: What conditions would favor the N-alkylated product instead?

A4: To favor N-alkylation, you should use "soft" electrophiles. The softer nitrogen atom preferentially attacks softer electrophilic centers.[4]

  • Use Alkylating Agents with Soft Leaving Groups: Alkyl iodides (e.g., methyl iodide) and alkyl bromides are classic soft electrophiles that tend to favor N-alkylation.[4]

  • Reaction Conditions: Using a strong base like sodium hydride (NaH) in a solvent like THF or DMF often promotes N-alkylation.

Q5: How can I confirm whether I have the N- or O-alkylated product?

A5: The most reliable method for distinguishing between N- and O-alkylated isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of 1D (¹H, ¹³C) and 2D NMR experiments such as HSQC, HMBC, and ROESY can provide unambiguous structure determination.[3] The chemical shifts, particularly of the carbons and protons near the reaction site, will be distinctly different for the two regioisomers.

Q6: I have a mixture of N- and O-alkylated isomers. How can I separate them?

A6: Separating regioisomers can be challenging if their polarities are similar.[9] The most common methods are:

  • Column Chromatography: This is the standard approach, but may require careful optimization of the solvent system (eluent) to achieve separation.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective technique for obtaining the pure, desired isomer.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the alkylation of this compound.

Problem 1: The reaction produced a mixture of N- and O-alkylated isomers.

  • Cause: The chosen reaction conditions were not selective enough for the ambident nucleophile.

  • Solution 1: Modify the Alkylating Agent. Based on your desired product, switch to a "harder" or "softer" alkylating agent as described in the FAQs. For O-alkylation, move from an alkyl iodide/bromide to an alkyl tosylate or sulfate (B86663).[4]

  • Solution 2: Screen Bases and Solvents. The interplay between the base's counterion and the solvent is crucial. Try changing the base (e.g., from NaH to K₂CO₃) or the solvent (e.g., from THF to DMF). A systematic screening can often identify conditions that favor one isomer.[7][8]

  • Solution 3: Adjust the Temperature. Lowering the reaction temperature may increase selectivity in some cases, although it might also decrease the reaction rate.

Problem 2: The reaction resulted exclusively in the undesired N-alkylated product.

  • Cause: The reaction conditions strongly favored alkylation on the nitrogen atom. This is common when using soft alkylating agents like alkyl iodides.[4]

  • Solution: To obtain the O-alkylated product, you must change your strategy significantly.

    • Select a Hard Alkylating Agent: Use an agent like dimethyl sulfate or methyl triflate.[4]

    • Re-optimize Base and Solvent: A common starting point for O-alkylation is K₂CO₃ in DMF.[7]

Problem 3: The reaction is very slow or shows no conversion of the starting material.

  • Cause: This can be due to several factors unrelated to regioselectivity.

  • Solution 1: Check Reagent Quality. Ensure the base is not expired or deactivated. Some bases, like NaH, are moisture-sensitive. Ensure solvents are anhydrous, as water can quench the base and anion.[10]

  • Solution 2: Increase Temperature. Many alkylation reactions require heating to proceed at a reasonable rate.[6] Consult the literature for typical temperatures for your chosen base/solvent system. Monitor the reaction carefully by TLC to avoid decomposition at higher temperatures.[9]

  • Solution 3: Ensure Proper Base Stoichiometry. Use at least one full equivalent of the base to ensure complete deprotonation of the this compound starting material.

Data Presentation

The following table summarizes how reaction conditions influence the regioselectivity of alkylation on a generic this compound substrate. The ratios are illustrative of the principles discussed.

Alkylating Agent (R-X)Leaving Group (X)HSAB TypeBaseSolventExpected Major ProductExpected O:N Ratio
R-IIodideSoftNaHTHFN-Alkylated< 10:90
R-BrBromideBorderline/SoftK₂CO₃AcetoneMixture / N-Alkylated~ 30:70
R-OTsTosylateHardK₂CO₃DMFO-Alkylated> 80:20
R₂SO₄SulfateHardK₂CO₃DMFO-Alkylated> 90:10
R-OTfTriflateVery HardK₂CO₃DCMO-Alkylated> 95:5

Experimental Protocols

Protocol: Selective O-Alkylation of this compound using an Alkyl Tosylate

This protocol provides a general method aimed at maximizing the yield of the O-alkylated product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration). To the resulting suspension, add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Anion Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the alkyl tosylate (1.1 eq) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[9]

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and stir. The product may precipitate. If it does not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the pure 2-alkoxybenzimidazole product.[9]

  • Characterization: Confirm the structure of the product as the O-alkylated isomer using NMR spectroscopy.[3]

Mandatory Visualization

Tautomerism_and_Alkylation cluster_alkylation Alkylation Pathways T1 This compound (Enol Form) T2 Benzimidazol-2-one (Keto Form) T1->T2 O_Product O-Alkylated Product (2-Alkoxybenzimidazole) T1->O_Product Attack from Oxygen (Favored by 'hard' R-X) N_Product N-Alkylated Product (1-Alkyl-benzimidazol-2-one) T2->N_Product Attack from Nitrogen (Favored by 'soft' R-X) RX R-X (Alkylating Agent)

Caption: Tautomerism of this compound and competing N- vs. O-alkylation pathways.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC, NMR) result What is the result? start->result outcome1 Desired Product is Major result->outcome1 >90% Desired outcome2 Mixture of N/O Isomers result->outcome2 Mixture outcome3 Wrong Isomer is Major result->outcome3 >90% Undesired outcome4 No Reaction / Low Conversion result->outcome4 Incomplete action1 Proceed to Purification outcome1->action1 action2 1. Change Alkylating Agent (Harder/Softer) 2. Screen Base/Solvent 3. Adjust Temperature outcome2->action2 action3 1. Drastically change conditions (e.g., R-I to R-OTs) 2. Re-evaluate overall strategy outcome3->action3 action4 1. Check Reagent Quality & Dryness 2. Increase Temperature 3. Check Base Stoichiometry outcome4->action4

Caption: Troubleshooting workflow for this compound alkylation reactions.

Condition_Selection_Logic start What is your desired product? o_path O-Alkylated Product (2-Alkoxy) start->o_path O-Alkylation n_path N-Alkylated Product (1-Alkyl) start->n_path N-Alkylation reagent_o Choose a 'Hard' Alkylating Agent o_path->reagent_o reagent_n Choose a 'Soft' Alkylating Agent n_path->reagent_n examples_o Examples: Alkyl Sulfates (R₂SO₄) Alkyl Tosylates (R-OTs) Alkyl Triflates (R-OTf) reagent_o->examples_o examples_n Examples: Alkyl Iodides (R-I) Alkyl Bromides (R-Br) reagent_n->examples_n conditions_o Try mild inorganic base (e.g., K₂CO₃ in DMF) examples_o->conditions_o conditions_n Try strong base (e.g., NaH in THF) examples_n->conditions_n

Caption: Decision logic for selecting reaction conditions for selective alkylation.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 2-Hydroxybenzimidazole analogs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxybenzimidazole (B11371) Analogs

The this compound, existing in tautomeric equilibrium with its more stable benzimidazol-2-one (B1210169) form, represents a privileged scaffold in medicinal chemistry. This core structure, analogous to endogenous purines, allows for diverse interactions with biological targets, making its derivatives potent agents for a range of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships of this compound analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

SAR in Anticancer Activity

Benzimidazol-2-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. The cytotoxic efficacy is highly dependent on the nature and position of substituents on the benzimidazole (B57391) core and its N- and C-linked appendages.

A notable example of a potent analog is methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which exhibits remarkable anticancer activity with IC50 values of 0.32 μg/mL and 0.39 μg/mL against Huh7 and HepG2 liver cancer cell lines, respectively[1]. Its mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways[1]. Studies on other series of 1,3-dihydro-2H-benzimidazol-2-one derivatives have shown that substitutions at the N1 and N3 positions are critical for antiproliferative effects[2][3]. For instance, compound 2d , featuring a piperidine-containing substituent, displayed the most significant cytotoxic effects against colon (DLD-1) and breast (MDA-MB-231) cancer cell lines in its series[2][3].

Table 1: Anticancer Activity of this compound Analogs and Related Derivatives
Compound IDCore Structure / SubstituentsCell LineActivity (IC₅₀)Reference
Compound 5 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver)0.32 µg/mL[1]
HepG2 (Liver)0.39 µg/mL[1]
Compound 2d 1,3-dihydro-2H-benzimidazol-2-one with N-piperidine & N-chlorophenyl groupsDLD-1 (Colon)Most active in series[3]
MDA-MB-231 (Breast)Most active in series[3]
Compound 2f 2-Aryl benzimidazole conjugateMCF-7 (Breast)Significant Activity[4]
Flubendazole Benzimidazole derivativeU87 (Glioblastoma)< 0.26 µM[5]
U251 (Glioblastoma)< 0.26 µM[5]
Mebendazole Benzimidazole derivativeU87 (Glioblastoma)< 0.26 µM[5]
U251 (Glioblastoma)< 0.26 µM[5]

SAR in Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. For this compound analogs, antimicrobial potency is significantly influenced by substituents on the aromatic ring and at the N1 and N3 positions. Electron-withdrawing groups, such as nitro or halo groups, often enhance activity. A study of 1,2-disubstituted benzimidazoles identified derivatives with potent activity against Gram-negative bacteria, with compound 25d showing an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL against a tolC-mutant E. coli strain[6]. This highlights the effectiveness of targeted modifications, such as introducing a meta-chloro substituent on an N-phenylsulfonyl group, in optimizing antibacterial potency[7].

Table 2: Antimicrobial Activity of Benzimidazol-2-one Analogs and Related Derivatives
Compound IDSubstituentsMicroorganismActivity (MIC)Reference
Compound 25d 1-(4-methylbenzyl)-2-(3-(m-chlorophenylsulfonamido)phenyl)E. coli (tolC-mutant)0.125 µg/mL[6]
Compound III 1-(4-methylbenzyl)-2-(3-(methylsulfonamido)phenyl)E. coli (tolC-mutant)2 µg/mL[6]
Compound 62a N-alkyl-2-substituted-1H-benzimidazoleE. coli (TolC mutant)2 µg/mL
Compound 63a Benzimidazole derivativeMRSA16 µg/mL
E. coli4 µg/mL

SAR in Anti-inflammatory Activity

Benzimidazol-2-one derivatives have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). The anti-inflammatory effect is closely tied to the substitution pattern. A series of novel benzimidazoles demonstrated potent inhibition of mPGES-1, with the most effective analogs showing IC50 values in the low nanomolar range (0.27–7.0 nM)[8]. Another study found that compound A4 , which incorporates an aminopyridine moiety, displayed remarkable activity in an oxidative burst assay with an IC50 value of 3.5 ± 0.5 µg/ml, significantly more potent than the standard drug ibuprofen[2].

Table 3: Anti-inflammatory Activity of Benzimidazol-2-one Analogs and Related Derivatives
Compound IDKey Structural MoietyAssayActivity (IC₅₀)Reference
Compound 44 Benzimidazole derivativemPGES-1 Inhibition2.9 nM[8]
BIZ-4 Benzimidazole derivativeCOX-1 & COX-2 Inhibition< 1 mM[9]
Compound A4 Contains aminopyridine moietyOxidative Burst Assay3.5 ± 0.5 µg/mL[2]
Compound A2 Contains COOH groupOxidative Burst Assay5.8 ± 1.6 µg/mL[2]
Compound A8 Contains pyrrolidine (B122466) moietyOxidative Burst Assay6.6 ± 0.8 µg/mL[2]
Ibuprofen Standard DrugOxidative Burst Assay12.5 ± 1.8 µg/mL[2]

Mandatory Visualizations

The following diagrams illustrate the typical workflow for SAR studies and a key signaling pathway modulated by anticancer benzimidazole analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Identification (this compound Core) B Analog Design (Systematic Substituent Variation) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., MTT, MIC Assays) C->D Test Analogs E Determine Potency (IC50 / MIC Values) D->E F Identify Potent Hits E->F G Structure-Activity Relationship (SAR) Analysis F->G Analyze Data H Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) G->H I Lead Optimization H->I I->B Refine Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Benzimidazole Analog (e.g., 8m) ros ↑ ROS Production compound->ros jnk JNK1 Activation ros->jnk dr5 ↑ Death Receptor 5 (DR5) jnk->dr5 Upregulates bcl2 ↓ Bcl-2 (Anti-apoptotic) jnk->bcl2 Phosphorylates & Inhibits cas8 Caspase-8 Activation dr5->cas8 bid Bid Truncation (tBid) cas8->bid cas37 Caspase-3 & 7 Activation cas8->cas37 mito Mitochondrial Dysfunction bid->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: ROS-JNK1 mediated apoptosis pathway induced by benzimidazole analogs.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

Anticancer Activity: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells (e.g., Huh7, DLD-1, MDA-MB-231) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Materials:

    • Test Compounds: Dissolve benzimidazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Microorganisms: Use standardized bacterial strains (e.g., E. coli, S. aureus) from a fresh culture. Prepare an inoculum and adjust its turbidity to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Media: Use sterile Cation-Adjusted Mueller-Hinton Broth (MHB) for bacteria.

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to subsequent wells.

    • Add 100 µL of the prepared microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay evaluates the ability of compounds to inhibit the COX-1 and COX-2 enzymes, which are critical in prostaglandin synthesis.

  • Reagents: Use a commercial COX (ovine or human) inhibitor screening assay kit, which typically includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

    • Add 10 µL of the test compound (benzimidazole derivative) at various concentrations or a vehicle control (DMSO).

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 2 minutes at 37°C.

    • Add 20 µL of a colorimetric substrate solution to each well to detect the prostaglandin product.

    • Develop the plate for 5-10 minutes and measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Analysis: Calculate the percent inhibition of COX activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Hydroxybenzimidazole by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Hydroxybenzimidazole is a critical step in the quality control process. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two other widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for purity assessment.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the purity assessment of a synthesized batch of this compound using qNMR, HPLC, and DSC. This data is intended for illustrative purposes to highlight the expected performance of each technique.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Purity (%) 99.2 ± 0.1599.1 ± 0.2599.0 ± 0.5
Relative Standard Deviation (%RSD) 0.150.250.51
Limit of Quantification (LOQ) ~0.1%~0.05%~0.1%
Analysis Time per Sample ~10 min~30 min~60 min
Sample Preparation Complexity Simple dissolutionMobile phase preparation, filtrationMinimal, encapsulation
Need for Analyte-Specific Reference Standard No (uses a certified internal standard)YesNo
Information Provided Absolute purity, structural confirmationRelative purity, impurity profilePurity of crystalline material

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of nuclei, allowing for a direct and absolute quantification without the need for an analyte-specific reference standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A typical D1 of 30 seconds is a good starting point.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved aromatic proton signals of this compound (e.g., the multiplet between 7.0-7.2 ppm) and a characteristic signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities will cause a depression and broadening of the melting point. The van't Hoff equation is used to calculate the mole percent of impurities.

Experimental Protocol:

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Use a nitrogen purge gas.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Thermal Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis:

    • Determine the heat of fusion (ΔH) and the melting point depression from the resulting thermogram.

    • Calculate the purity using the software's implementation of the van't Hoff equation.

Visualizations

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity assessment of this compound by qNMR.

Comparison of Purity Assessment Methods

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_dsc DSC qnmr_adv Advantages: - Absolute quantification - No analyte standard needed - Structural information qnmr_dis Disadvantages: - Lower sensitivity than HPLC - Requires high-field NMR hplc_adv Advantages: - High sensitivity - Provides impurity profile - Widely available hplc_dis Disadvantages: - Requires analyte standard - Relative quantification dsc_adv Advantages: - Fast screening - Small sample size - No solvent required dsc_dis Disadvantages: - Only for crystalline solids - Less precise - Doesn't identify impurities purity_assessment Purity Assessment of This compound purity_assessment->qnmr_adv purity_assessment->hplc_adv purity_assessment->dsc_adv

Caption: Comparison of advantages and disadvantages of qNMR, HPLC, and DSC.

A Comparative Guide to Analytical Methods for 2-Hydroxybenzimidazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the Quantification of 2-Hydroxybenzimidazole.

This guide offers an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of a suitable analytical method is a critical step in drug development and research, ensuring accuracy, precision, and reliability of results. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes available data on benzimidazole (B57391) derivatives to provide a comparative framework.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of benzimidazole derivatives, which can be extrapolated to this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range Typically in the µg/mL range[1][2]ng/mL to µg/mL range[3][4]µg/mL range[5][6]
Limit of Quantification (LOQ) ~0.1 - 1 µg/mL< 10 ng/mL[4]~0.2 µg/mL[7]
Accuracy (% Recovery) 98.0 - 100.2%[2]Typically >80%Generally high, but matrix dependent
Precision (%RSD) < 2%< 15%Variable, generally < 5%
Selectivity Good, dependent on chromatographic separationExcellent, based on mass-to-charge ratioLow, susceptible to interference
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each technique, based on methods developed for similar benzimidazole compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of benzimidazole derivatives due to its robustness and cost-effectiveness.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For example, a gradient system could be composed of mobile phase A: 0.05% orthophosphoric acid in water/acetonitrile (75:25, v/v) and mobile phase B: 0.05% orthophosphoric acid in water/acetonitrile (50:50, v/v), with the pH adjusted to 4.5.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Based on the UV absorbance maximum of this compound, likely in the range of 270-290 nm. For some benzimidazoles, detection is performed at 254 nm or 288 nm.[1]

    • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase), filtered through a 0.45 µm syringe filter, and diluted as necessary to fall within the calibration range.

  • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples or when very low detection limits are required.[3][4]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with modifications to ensure compatibility with the mass spectrometer (e.g., using volatile mobile phase additives like formic acid instead of non-volatile buffers).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring a specific precursor ion to product ion transition for this compound.

    • Internal Standard: A stable isotope-labeled analog of this compound is recommended for the highest accuracy and precision.

  • Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

  • Quantification: The analyte concentration is determined from the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This technique is simple, rapid, and cost-effective, making it suitable for the analysis of bulk drug substances or simple formulations where high selectivity is not required.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: A suitable solvent in which this compound is soluble and stable, and that does not absorb in the same wavelength region. Methanol or ethanol (B145695) are common choices.

    • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a solution of the compound across the UV-Vis spectrum.

    • Calibration: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound at the determined λmax.

  • Sample Preparation: The sample is dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is calculated using the equation of the calibration curve. For some benzimidazole derivatives, colorimetric methods involving a reaction with a chromogenic agent like 1,2-naphthoquinone-4-sulphonate can be used to enhance selectivity and sensitivity.[5][7]

Methodology Visualization

To aid in understanding the logical flow of cross-validating these analytical methods, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC-UV, LC-MS/MS, UV-Vis) define_objective->select_methods prep_samples Prepare Identical Sample Sets select_methods->prep_samples analyze_hplc Analyze with HPLC-UV prep_samples->analyze_hplc analyze_lcms Analyze with LC-MS/MS prep_samples->analyze_lcms analyze_uvvis Analyze with UV-Vis prep_samples->analyze_uvvis collect_data Collect & Process Data analyze_hplc->collect_data analyze_lcms->collect_data analyze_uvvis->collect_data stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) collect_data->stat_analysis compare_results Compare Results Against Acceptance Criteria stat_analysis->compare_results conclusion Determine Method Equivalency & Document Findings compare_results->conclusion

Caption: General workflow for the cross-validation of analytical methods.

MethodSelectionDecisionTree start Start: Need to Quantify This compound q1 High Sensitivity & Selectivity Required? start->q1 q2 Complex Sample Matrix? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 High Throughput Needed? q2->q3 No hplc HPLC-UV q2->hplc Yes q3->hplc No uvvis UV-Vis Spectrophotometry q3->uvvis Yes

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Hydroxybenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 2-hydroxybenzimidazole (B11371) derivatives have emerged as a promising class of compounds, particularly in oncology. This guide provides an objective comparison of the in vitro and in vivo activity of a representative this compound derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), supported by experimental data and detailed protocols.

Unveiling Anticancer Potential: From Cell Cultures to Animal Models

MBIC has been identified as a potent microtubule targeting agent (MTA), exhibiting significant cytotoxic effects against cancer cells while showing lower toxicity towards normal cells. Its efficacy has been evaluated in both controlled laboratory settings (in vitro) and in living organisms (in vivo), providing a comprehensive picture of its therapeutic potential.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from preclinical studies on MBIC, offering a clear comparison of its activity in different experimental systems.

Table 1: In Vitro Cytotoxicity of MBIC [1][2][3]

Cell LineCell TypeIC₅₀ (µM)Exposure Time
MCF-7Human Breast Cancer (non-aggressive)0.73 ± 0.024 hours
MDA-MB-231Human Breast Cancer (aggressive)20.4 ± 0.224 hours
L-cellsNormal Mouse Fibroblast59.6 ± 2.5Not Specified
NIH/3T3Normal Mouse Fibroblast55.0 ± 0.1Not Specified

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-tumor Efficacy of MBIC in a Xenograft Model [2][3][4]

Animal ModelTumor ModelTreatmentDurationOutcome
BALB/c nude miceMDA-MB-231 xenograftMBIC administration4 weeks79.7% reduction in tumor volume
BALB/c nude miceMDA-MB-231 xenograftMBIC administration30 days69.1% reduction in tumor weight

The Science Behind the Results: Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed methodologies for the key experiments are provided below.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of MBIC required to inhibit the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231) and normal fibroblast cell lines (L-cells, NIH/3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of MBIC or a vehicle control (DMSO) for 24 and 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The IC₅₀ values are calculated by plotting the percentage of cell viability against the concentration of MBIC and fitting the data to a dose-response curve.

Experimental Protocol 2: In Vivo Tumor Xenograft Model

This study evaluates the ability of MBIC to inhibit tumor growth in a living organism.

  • Animal Model: Immunocompromised mice, such as BALB/c nude mice, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: MDA-MB-231 human breast cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives regular administration of MBIC (e.g., intraperitoneally), while the control group receives a vehicle solution.

  • Tumor Growth Monitoring: Tumor volume is measured periodically using calipers. Body weight and general health of the mice are also monitored to assess toxicity.

  • Endpoint Analysis: After a predetermined period (e.g., 4 weeks), the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to that in the control group.

Visualizing the Mechanism of Action

To better understand how MBIC exerts its anticancer effects, the following diagrams illustrate the key signaling pathway it disrupts and the general workflow of its evaluation.

G cluster_0 MBIC Intervention cluster_1 Cellular Processes MBIC MBIC (this compound Derivative) Microtubule Microtubule Polymerization MBIC->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Polymerize to form MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms Mitosis Mitosis MitoticSpindle->Mitosis Essential for CellCycleArrest G2/M Phase Arrest Mitosis->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis Triggers Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria via Caspases Caspase Activation Mitochondria->Caspases Leads to Caspases->Apoptosis Execute

Mechanism of Action of MBIC.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation CellLines Cancer & Normal Cell Lines MTT MTT Assay CellLines->MTT IC50 Determine IC₅₀ MTT->IC50 AnimalModel Xenograft Mouse Model IC50->AnimalModel Promising candidates for in vivo testing Treatment MBIC Administration AnimalModel->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement Efficacy Assess Efficacy (% Tumor Reduction) TumorMeasurement->Efficacy

Experimental Workflow for Efficacy Testing.

References

Benchmarking 2-Hydroxybenzimidazole Derivatives Against Known Anticancer Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the wide range of biological activities exhibited by its derivatives. Among these, 2-substituted benzimidazoles, including those with a 2-hydroxybenzimidazole (B11371) core, have garnered significant attention for their potential as anticancer agents. These compounds have been shown to target fundamental cellular processes involved in cancer progression, such as cell proliferation and survival.

This guide provides an objective comparison of the performance of 2-substituted benzimidazole derivatives against established anticancer drugs. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. The focus is on two primary mechanisms of action: the inhibition of tubulin polymerization and the modulation of key signaling pathways through kinase inhibition.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of various 2-substituted benzimidazole derivatives compared to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity Against Human Cancer Cell Lines
Compound/DrugDerivative TypeTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Benzimidazole Derivative 4 2-substituted benzimidazoleMCF-7 (Breast)8.86 ± 1.10Doxorubicin4.17 - 5.57
Benzimidazole Derivative 2 2-substituted benzimidazoleHCT-116 (Colon)16.18 ± 3.85Doxorubicin-
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC )2-(2-hydroxyphenyl) benzimidazoleHepG2 (Liver)0.39 (µg/mL)Doxorubicin2.93
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC )2-(2-hydroxyphenyl) benzimidazoleHuh7 (Liver)0.32 (µg/mL)Doxorubicin13.6
Thiazole/benzimidazole hybrid 26b 2-substituted benzimidazoleMCF-7 (Breast)6.30Erlotinib4.15

Note: Direct comparison of µg/mL and µM values requires conversion based on the molecular weight of the respective compounds.

Table 2: Kinase Inhibitory Activity
Compound/DrugTarget KinaseIC50 (nM)Reference DrugReference Drug IC50 (nM)
Thiazole/benzimidazole hybrid 26b EGFR109.71Erlotinib152.59
Thiazole/benzimidazole hybrid 26a EGFR253.74Erlotinib152.59
Thiazole/benzimidazole hybrid 26c EGFR208.09Erlotinib152.59

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway targeted by benzimidazole derivatives and a general workflow for evaluating their cytotoxic effects.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates adherence Allow Cells to Adhere Overnight seed_cells->adherence add_compounds Add Serial Dilutions of Benzimidazole Derivatives & Known Inhibitors adherence->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt formazan_formation Incubate (2-4 hours) for Formazan (B1609692) Crystal Formation add_mtt->formazan_formation solubilize Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values from Dose-Response Curves read_absorbance->calculate_ic50

Workflow for assessing the cytotoxicity of test compounds.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds to Ras Ras EGFR->Ras Activates Raf Raf (e.g., B-Raf) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, CREB) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->Raf Inhibits

The MAPK/ERK signaling cascade and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules in a cell-free system.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Reconstitute tubulin in G-PEM buffer to a final concentration of 2-3 mg/mL. Prepare serial dilutions of the test compounds and controls in the buffer.

  • Assay Setup: In a pre-chilled 96-well plate, add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Initiation of Polymerization: Prepare a master mix of the tubulin solution containing GTP and the fluorescent reporter. To initiate the reaction, add the master mix to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated from the dose-response curve of the polymerization rate or the final polymer mass.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of compounds on the kinase activity of purified Epidermal Growth Factor Receptor (EGFR) by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a common method for this purpose.[1][5][6]

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer

  • Peptide substrate for EGFR

  • ATP

  • Test compounds and a known EGFR inhibitor (e.g., Erlotinib)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plate

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compounds and Erlotinib in 100% DMSO and make serial dilutions in the kinase assay buffer. Dilute the recombinant EGFR enzyme and prepare a master mix containing the peptide substrate and ATP.

  • Kinase Reaction: To the wells of a 96-well plate, add the diluted test compounds or controls. Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted EGFR enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxybenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-Hydroxybenzimidazole (CAS: 615-16-7), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, treating it as a hazardous waste. This compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[1][2] Therefore, it is imperative that this chemical is not disposed of through standard laboratory drains, regular trash, or by evaporation.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[5] All handling of this compound waste should be conducted in a well-ventilated area or within a chemical fume hood to avoid the formation and inhalation of dust.[1][6]

In the event of a spill, immediately contain the material. For solid this compound, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust creation.[2][6]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) department for collection by a licensed hazardous waste contractor.

  • Waste Classification: Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous chemical waste.[4][7]

  • Container Selection and Labeling:

    • Place the waste in a chemically compatible, leak-proof container with a secure screw-top cap.[3][8]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste was generated.[5][7][8]

    • The SAA must be at or near the point of waste generation.[5][7]

    • Ensure the container remains closed except when adding waste.[4][8]

  • Arranging for Disposal:

    • Once the waste container is full or the chemical is no longer needed, contact your institution's EHS department to schedule a waste pickup.[5][7]

    • Provide them with all the necessary information as indicated on the waste label.

Quantitative Data Summary for Hazardous Waste Accumulation

Laboratories must comply with regulations regarding the maximum amount of hazardous waste stored in an SAA.

Waste Type Maximum Volume Maximum Time Limit
Hazardous Waste55 gallons12 months
Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)Until limit is reached

Note: While this compound is not typically on the P-list of acutely toxic wastes, it is crucial to check your local and institutional regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify contain Place in a Labeled, Compatible Container classify->contain no_drain Do Not Pour Down Drain classify->no_drain no_trash Do Not Dispose in Regular Trash classify->no_trash saa Store in Designated Satellite Accumulation Area (SAA) contain->saa saa_rules Keep Container Closed Monitor Accumulation Limits saa->saa_rules contact_ehs Contact Institutional EHS for Waste Pickup saa->contact_ehs end Professional Disposal by Licensed Contractor contact_ehs->end

Disposal workflow for this compound.

References

Comprehensive Guide to Handling 2-Hydroxybenzimidazole: Personal Protective Equipment, Operational Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxybenzimidazole. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and disposal protocols to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1]To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2]
Eye Protection Goggles or safety glasses with side shields (European standard - EN 166).[2]To protect against dust particles and potential splashes, preventing serious eye irritation.[1][2]
Body Protection Protective clothing, such as a lab coat or disposable gown, to prevent skin exposure.[2]To avoid contact with skin, as the substance is classified as harmful upon dermal contact.[1][2]
Respiratory Protection A dust mask (e.g., N95 type) or a particle-filtering half mask (EN149:2001) should be used when ventilation is inadequate or dust is generated.[2][3]To prevent inhalation of dust particles, which can cause respiratory irritation and are harmful if inhaled.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial when working with this compound to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, inspect all PPE for integrity.

2. Donning Personal Protective Equipment:

  • Wash hands thoroughly before putting on any PPE.

  • Don a lab coat or protective gown.

  • Put on the appropriate respiratory protection if dust formation is likely.

  • Wear safety goggles or glasses.

  • Finally, put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4]

  • Carefully weigh and transfer the solid material, keeping containers closed as much as possible.

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Avoid direct contact with the substance.[4]

4. Post-Handling Procedures:

  • After handling, wash hands thoroughly with soap and water.[4]

  • Clean the work area to remove any residual contamination.

  • Carefully remove PPE, avoiding self-contamination.

Workflow for Handling this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_post Post-Handling prep_area Prepare Well-Ventilated Area (Fume Hood Recommended) inspect_ppe Inspect PPE for Integrity prep_area->inspect_ppe don_gown Don Protective Gown/Coat inspect_ppe->don_gown don_respirator Don Respirator (if needed) don_gown->don_respirator don_eyewear Don Goggles/Safety Glasses don_respirator->don_eyewear don_gloves Don Chemical-Resistant Gloves don_eyewear->don_gloves handle_compound Handle this compound (Avoid Dust Formation) don_gloves->handle_compound clean_area Clean Work Area handle_compound->clean_area remove_ppe Remove PPE Carefully clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Handling Workflow for this compound

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Designate a specific, labeled, and sealed container for this compound waste.

  • This includes excess reagent, contaminated PPE (gloves, disposable lab coats), and any cleaning materials (e.g., wipes, absorbent pads).

2. Accidental Spills:

  • In the event of a spill, ensure adequate ventilation and wear all necessary PPE.[4]

  • Avoid breathing in any dust.[4]

  • Carefully sweep or shovel the spilled solid material into a suitable container for disposal, avoiding the creation of dust.[2][4]

  • Do not let the product enter drains.[4]

3. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][4]

4. Final Disposal:

  • Dispose of the waste container through an approved waste disposal plant or licensed contractor.[1][4]

  • All disposal activities must be in accordance with applicable local, state, and federal regulations.[4]

Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal segregate_waste Segregate Waste into a Labeled, Sealed Container spill_cleanup Clean Spills Immediately (Avoid Dust, Use PPE) segregate_waste->spill_cleanup store_container Store Waste Container Securely (Cool, Dry, Ventilated) spill_cleanup->store_container final_disposal Dispose via Approved Waste Disposal Facility store_container->final_disposal

Disposal Workflow for this compound

First Aid Measures

In case of exposure, follow these immediate first aid protocols and seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxybenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Hydroxybenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.